molecular formula C8H12N2O2 B185778 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 108444-24-2

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B185778
CAS No.: 108444-24-2
M. Wt: 168.19 g/mol
InChI Key: UFMMFQJSODNLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-10-6(3)7(8(11)12)5(2)9-10/h4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMMFQJSODNLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360694
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108444-24-2
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a robust two-step process commencing with the Knorr pyrazole synthesis, followed by ester hydrolysis. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the cyclocondensation of a β-ketoester, ethyl 2,4-dioxopentanoate (ethyl acetopyruvate), with ethylhydrazine. This reaction, a classic example of the Knorr pyrazole synthesis, yields the corresponding ethyl ester, ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate. The subsequent step is the saponification of this ester to the desired carboxylic acid.

Synthetic_Pathway Ethyl_2_4_dioxopentanoate Ethyl 2,4-dioxopentanoate Step1_Reactants Ethyl_2_4_dioxopentanoate->Step1_Reactants Ethylhydrazine Ethylhydrazine Ethylhydrazine->Step1_Reactants Ethyl_Ester Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate Step1_Reactants->Ethyl_Ester Step 1: Knorr Pyrazole Synthesis (Acid-catalyzed cyclocondensation) Step2_Reactants Ethyl_Ester->Step2_Reactants Final_Product This compound Step2_Reactants->Final_Product Step 2: Saponification (Base-catalyzed hydrolysis)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

This procedure is based on the principles of the Knorr pyrazole synthesis.[1][2][3]

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Ethyl 2,4-dioxopentanoate158.151.0
Ethylhydrazine60.101.1
Glacial Acetic Acid60.05Catalytic
Ethanol (absolute)46.07Solvent

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxopentanoate.

  • Add absolute ethanol to dissolve the ester.

  • Slowly add ethylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid (approximately 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.

  • The crude product can be purified by column chromatography on silica gel.

Knorr_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Ethyl 2,4-dioxopentanoate in Ethanol Add_Reagents Add Ethylhydrazine and Catalytic Acetic Acid Dissolve->Add_Reagents Reflux Heat to Reflux (4-6 hours) Add_Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Evaporate Remove Solvent Monitor->Evaporate Extract Dissolve in Ethyl Acetate, Wash with NaHCO3 and Brine Evaporate->Extract Dry Dry over Na2SO4, Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Experimental workflow for the Knorr pyrazole synthesis step.

Step 2: Synthesis of this compound (Saponification)

This procedure outlines the base-catalyzed hydrolysis of the pyrazole ester.[4]

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate196.241.0
Sodium Hydroxide (NaOH)40.002.0 - 3.0
Ethanol46.07Solvent
Water18.02Solvent
Hydrochloric Acid (HCl)36.46To pH ~2

Procedure:

  • Dissolve the ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water in a round-bottom flask.

  • Add sodium hydroxide pellets and stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours.

  • Monitor the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Saponification_Workflow cluster_hydrolysis Hydrolysis cluster_isolation Product Isolation Dissolve_Ester Dissolve Pyrazole Ester in Ethanol/Water Add_Base Add NaOH and Heat (2-4 hours) Dissolve_Ester->Add_Base Monitor_TLC Monitor by TLC Add_Base->Monitor_TLC Remove_Ethanol Remove Ethanol Monitor_TLC->Remove_Ethanol Wash Wash with Organic Solvent Remove_Ethanol->Wash Acidify Acidify with HCl to pH ~2 Wash->Acidify Filter Filter Precipitate Acidify->Filter Dry Wash with Cold Water and Dry Filter->Dry Recrystallize Recrystallize for Purity Dry->Recrystallize

Caption: Experimental workflow for the saponification step.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound. Please note that yields are representative and may vary based on reaction scale and optimization.

Table 1: Reactant and Product Information

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
Starting Material 1Ethyl 2,4-dioxopentanoate615-79-2C₇H₁₀O₄158.15
Starting Material 2Ethylhydrazine60-23-1C₂H₈N₂60.10
IntermediateEthyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylateN/AC₁₀H₁₆N₂O₂196.24
Final ProductThis compound108444-24-2C₈H₁₂N₂O₂168.19

Table 2: Reaction Conditions and Expected Yields

StepReaction TypeSolventCatalystTemperature (°C)Time (h)Expected Yield (%)
1Knorr Pyrazole SynthesisEthanolAcetic Acid~78 (Reflux)4 - 670 - 85
2SaponificationEthanol/WaterNaOH25 - 602 - 485 - 95

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step approach, utilizing the Knorr pyrazole synthesis followed by ester hydrolysis, is a reliable and efficient method for obtaining this valuable compound. The provided experimental details, quantitative data, and workflow diagrams are intended to facilitate the successful replication and adaptation of this synthesis in a research and development setting.

References

An In-depth Technical Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No: 108444-24-2). Due to the limited availability of published experimental data for this specific compound, this document combines reported physical and computed properties with generalized experimental protocols for its synthesis and characterization, drawing upon established methodologies for structurally related pyrazole derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and agrochemical development by providing a foundational understanding of this compound's characteristics and plausible routes for its synthesis and evaluation.

Chemical and Physical Properties

This compound is a substituted pyrazole carboxylic acid. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold known for a wide range of biological activities. The substitution pattern of this particular molecule suggests potential for further chemical modification and exploration of its biological profile.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂ChemScene
Molecular Weight 168.19 g/mol ChemScene
CAS Number 108444-24-2ChemScene
Melting Point 225-226 °CChemicalBook[1]
Boiling Point (Predicted) 307.4 ± 37.0 °CChemicalBook[1]
Topological Polar Surface Area (TPSA) 55.12 ŲChemScene[2]
LogP (Predicted) 1.21804ChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 3ChemScene[2]
Rotatable Bonds 2ChemScene[2]

Synthesis and Characterization

Proposed Synthetic Pathway

Synthetic_Pathway Reactants Ethyl Acetoacetate + Ethylhydrazine Intermediate Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate Reactants->Intermediate Condensation/Cyclization Product This compound Intermediate->Product Hydrolysis

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (Hypothetical Protocol)

This protocol is adapted from general procedures for the synthesis of substituted pyrazole-4-carboxylates.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq) and a suitable solvent such as ethanol.

  • Addition of Hydrazine: While stirring, slowly add ethylhydrazine (1.0 eq) to the solution. The reaction may be exothermic.

  • Cyclization: Add a catalytic amount of a suitable acid or base to promote cyclization. The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the ethyl ester.

Step 2: Hydrolysis to this compound

This protocol is a general procedure for the hydrolysis of pyrazole esters.[3]

  • Reaction Setup: The purified ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate from Step 1 is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide, 2-3 eq).

  • Hydrolysis: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester. The aqueous layer is then acidified to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl), leading to the precipitation of the carboxylic acid.

  • Isolation: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Characterization Data (Illustrative Examples)

As experimental spectra for the target compound are not available, the following are illustrative examples of the types of data that would be expected, based on closely related pyrazole derivatives.

2.3.1. 1H NMR Spectroscopy

The 1H NMR spectrum would be expected to show characteristic signals for the ethyl group (a quartet and a triplet), two methyl groups (singlets), and potentially a broad singlet for the carboxylic acid proton.

2.3.2. 13C NMR Spectroscopy

The 13C NMR spectrum would display signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole ring, and the carbons of the ethyl and methyl substituents.

2.3.3. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm-1 due to the O-H stretching of the carboxylic acid, a sharp peak around 1700 cm-1 for the C=O stretching, and various C-H and C-N stretching and bending vibrations.

2.3.4. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (168.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ethyl group.

Biological Activity and Drug Development Potential

While specific biological activities for this compound have not been reported, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[4] The presence of the carboxylic acid moiety provides a handle for further derivatization to explore structure-activity relationships (SAR).

Hypothetical Biological Screening Workflow

The following diagram illustrates a general workflow for the initial biological screening of a novel compound like this compound.

Biological_Screening_Workflow cluster_0 Initial Screening cluster_1 Hit Validation and Lead Optimization cluster_2 Preclinical Development A Compound Synthesis and Purification B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Primary Activity Screening (e.g., Anti-inflammatory, Antimicrobial) B->C D Dose-Response Studies C->D Active Hit E Secondary Assays (Mechanism of Action) D->E F Structure-Activity Relationship (SAR) Studies E->F G In Vivo Efficacy Studies F->G Lead Compound H Pharmacokinetics (ADME) and Toxicology Studies G->H

Caption: A general workflow for biological screening of a novel compound.

General Drug Discovery and Development Process

The development of a new drug is a long and complex process. The following diagram outlines the major stages of this journey, from initial discovery to market approval.

Drug_Discovery_Process Discovery Drug Discovery (Target ID, HTS) Preclinical Preclinical Research (In Vitro & In Vivo Studies) Discovery->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Review FDA Review Clinical->Review PostMarket Post-Market Surveillance Review->PostMarket

Caption: Major stages of the drug discovery and development process.

Conclusion

This compound is a compound with potential for further investigation in the fields of drug discovery and agrochemical development. While specific experimental data is currently limited, this guide provides a solid foundation for researchers by summarizing its known properties and outlining plausible synthetic and evaluative methodologies based on established chemical principles for related compounds. Further research is warranted to fully elucidate the chemical reactivity and biological activity of this molecule.

References

Spectroscopic Profile of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 108444-24-2). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its chemical structure and data from closely related analogs.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are estimations based on established principles of spectroscopy and data from similar compounds.

Table 1: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
COOH> 10Singlet (broad)-Chemical shift is concentration-dependent and the proton is exchangeable with D₂O.
N-CH₂-CH₃~ 4.1 - 4.3Quartet~ 7
Pyrazole-CH₃ (C3)~ 2.3 - 2.5Singlet-
Pyrazole-CH₃ (C5)~ 2.2 - 2.4Singlet-
N-CH₂-CH₃~ 1.4 - 1.6Triplet~ 7
Table 2: Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~ 165 - 175
C3 & C5 (Pyrazole Ring)~ 140 - 150
C4 (Pyrazole Ring)~ 105 - 115
N-CH₂~ 45 - 55
Pyrazole-CH₃ (C3)~ 10 - 15
Pyrazole-CH₃ (C5)~ 10 - 15
N-CH₂-CH₃~ 14 - 18
Table 3: Predicted IR Absorption Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad
C-H (Aliphatic)2850-3000Medium
C=O (Carboxylic Acid)1680-1710Strong
C=N (Pyrazole Ring)~ 1550Medium
C=C (Pyrazole Ring)~ 1450Medium
C-O1210-1320Strong
O-H Bend920-950Medium, Broad
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]+•182.09Molecular Ion
[M-COOH]+137.09Loss of carboxylic acid group
[M-C₂H₅]+153.07Loss of ethyl group

Experimental Protocols

The following sections describe standard experimental methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, the spectral width would typically be set from 0 to 15 ppm. For ¹³C NMR, the spectral width would be approximately 0 to 200 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample could be prepared as a potassium bromide (KBr) pellet. A small amount of the compound would be ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is pressed against a crystal (e.g., diamond or germanium). The spectrum would be recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically with an electrospray ionization (ESI) source for polar molecules like carboxylic acids, or an electron ionization (EI) source. For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. For EI, a small amount of the solid sample would be introduced directly into the source. The mass analyzer (e.g., quadrupole, time-of-flight) would be scanned over a mass range of approximately m/z 50 to 500 to detect the molecular ion and its characteristic fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

In-depth Technical Guide on the Crystal Structure of a 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, the specific crystal structure of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has not been publicly deposited in crystallographic databases. This guide therefore presents a comprehensive analysis of the crystal structure and synthesis of a closely related analogue, 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid , based on available scientific literature. This information provides valuable insights into the probable structural characteristics and synthetic pathways relevant to the target compound.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core of many molecules with diverse biological activities, including antibacterial, fungicidal, herbicidal, and insecticidal properties.[1] Understanding the three-dimensional arrangement of atoms in the solid state is crucial for structure-activity relationship (SAR) studies, drug design, and the development of new bioactive agents. This technical guide details the crystallographic data and a proven synthetic protocol for 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid, serving as a robust reference for researchers in medicinal chemistry and materials science.

Crystal Structure and Crystallographic Data

The crystal structure of 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid was determined by single-crystal X-ray diffraction.[1] In the crystalline state, molecules of this compound form centrosymmetric dimers through strong intermolecular O—H···O hydrogen bonds between the carboxylic acid moieties.[1] Furthermore, intermolecular contacts between the sulfur atoms of adjacent dimers contribute to the formation of a sheet-like superstructure.[1] The pyrazole ring itself is planar.[1]

A summary of the crystallographic data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical FormulaC₈H₁₂N₂O₂S
Formula Weight200.27
Temperature293 K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a7.949 (2) Å
b8.330 (2) Å
c8.368 (2) Å
α71.267 (4)°
β80.761 (5)°
γ74.291 (5)°
Volume503.5 (2) ų
Z2
Density (calculated)1.321 Mg/m³
Absorption Coefficient0.29 mm⁻¹
F(000)212
Data Collection
DiffractometerBruker SMART 1000 CCD
Reflections Collected2645
Independent Reflections1765 [R(int) = 0.022]
Refinement
Refinement MethodFull-matrix least-squares on F²
Final R indices [I > 2σ(I)]R1 = 0.054
R indices (all data)wR2 = 0.152
Goodness-of-fit on F²1.04

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]

Experimental Protocols

The synthesis of 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid is a multi-step process beginning with a ketene S,S-acetal.[1]

Synthesis Workflow

SynthesisWorkflow reactant reactant intermediate intermediate product product reagent reagent A Ketene S,S-acetal C Ethyl 3-methyl-5-methylthio- 1H-pyrazol-4-carboxylate A->C Ethanol, RT, 3h B Hydrazine hydrate E Ethyl 1-ethyl-5-methyl-3- methylthiopyrazole-4-carboxylate C->E RT, 5h D Et₂SO₄, NaOH in Chloroform G 1-Ethyl-5-methyl-3-methylsulfanyl- 1H-pyrazole-4-carboxylic acid E->G 3h F 1. Reflux 2. Acidification

Caption: Synthetic pathway for 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid.

Detailed Methodology

Step 1: Synthesis of Ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate [1] To a solution of ketene S,S-acetal (0.1 mol) in 50 ml of ethanol, 80% hydrazine hydrate (0.1 mol) was added slowly. The mixture was then stirred for 3 hours at room temperature to yield the intermediate pyrazole ester.

Step 2: Synthesis of Ethyl 1-ethyl-5-methyl-3-methylthiopyrazole-4-carboxylate [1] The product from Step 1 (5 mmol) was mixed with sodium hydroxide (1 g) and diethyl sulfate (0.77 g, 5 mmol) in 50 ml of chloroform. This mixture was stirred for 5 hours at room temperature, resulting in the N-ethylated pyrazole ester.

Step 3: Synthesis of 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid [1] The ethyl ester from Step 2 was hydrolyzed by refluxing for 3 hours. After cooling, the solution was acidified to a pH of 3.0. This procedure yielded the final carboxylic acid product. Single crystals suitable for X-ray diffraction were obtained by recrystallization from a mixture of ethanol and acetonitrile.[1]

Logical Relationships and Structural Insights

The experimental workflow demonstrates a logical and efficient pathway to the target molecule. The initial cyclization reaction to form the pyrazole ring is a common strategy in heterocyclic chemistry. The subsequent N-alkylation and ester hydrolysis are standard transformations.

LogicalFlow concept concept structure structure property property A Core Synthesis Strategy B Pyrazole Ring Formation (Cyclization) A->B C N-Ethylation B->C D Ester Hydrolysis C->D E Final Carboxylic Acid D->E F Crystal Formation E->F Recrystallization G Dimers via H-Bonds F->G H Sheet-like Packing via S-S Contacts F->H

Caption: Logical flow from synthesis to solid-state structural features.

The structural analysis reveals key non-covalent interactions that govern the crystal packing. The hydrogen-bonded dimers are a common and stable motif for carboxylic acids. The additional S---S interactions demonstrate the role of the methylsulfanyl group in influencing the supramolecular assembly, a feature that would be absent in the target molecule, this compound. This suggests that while the core pyrazole structure and dimerization would likely be similar, the overall crystal packing could differ.

References

Technical Guide: Determining the Solubility of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide outlines the experimental methodologies for determining the solubility of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid in various solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework to enable researchers to generate such data.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This compound is a heterocyclic carboxylic acid, and understanding its solubility in different solvent systems is essential for its development as a potential therapeutic agent. The polarity of a compound, influenced by its functional groups, plays a significant role in its solubility. Carboxylic acids, for instance, exhibit different solubility behaviors in various solvents, which can be further influenced by factors like temperature and the presence of other solutes.[1][2][3]

This guide provides a detailed protocol for the widely accepted "shake-flask" method for determining thermodynamic solubility.[4][5][6][7][8][9][10] This method is considered a gold standard for its reliability and reproducibility in measuring equilibrium solubility.[9]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a classical approach to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.[7][9][10] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

2.1. Materials and Apparatus

  • Solute: High-purity this compound.

  • Solvents: A range of analytical grade solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane).

  • Equipment:

    • Analytical balance

    • Vials or flasks with screw caps

    • Thermostatically controlled shaker or incubator[7]

    • Centrifuge

    • Syringes and filters (e.g., 0.45 µm PTFE or PVDF)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2.2. Procedure

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.[8] The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7] It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by consistent solubility values.[9]

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a controlled temperature.[5]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm) to remove any remaining solid particles. The filter should be pre-saturated with the solution to avoid loss of the compound due to adsorption.

    • Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

2.3. Quantification

The concentration of this compound in the diluted samples can be determined using a validated analytical method.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • UV-Vis Spectrophotometry: If the compound has a suitable chromophore, UV-Vis spectrophotometry can be used. A calibration curve is also required.

2.4. Data Analysis

The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor. The results should be reported in units such as mg/mL or mol/L. It is advisable to perform the experiment in triplicate to ensure the precision of the results.

Data Presentation

While no specific data is available for this compound, the results of the described experimental protocol should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Water
Ethanol
Acetone
Ethyl Acetate
Toluene
Hexane

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration (e.g., 24-72h at constant T) A->B Agitation C Phase Separation (Centrifugation) B->C Settling D Sample Collection & Filtration C->D Supernatant E Sample Dilution D->E F Quantitative Analysis (e.g., HPLC, UV-Vis) E->F G Data Analysis & Solubility Calculation F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

This technical guide provides a comprehensive experimental protocol for determining the solubility of this compound. By following the detailed shake-flask methodology, researchers can generate reliable and accurate solubility data, which is fundamental for the continued research and development of this compound. The provided workflow diagram offers a clear visual representation of the experimental process.

References

The Rising Potential of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold remains a cornerstone in the development of novel bioactive compounds, demonstrating a remarkable breadth of biological activities. Among these, derivatives of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid are emerging as a promising class with significant potential in agriculture and medicine. This technical guide provides an in-depth analysis of the current understanding of their biological activities, focusing on antifungal, antibacterial, and herbicidal properties. The information presented herein is a synthesis of available data on these and structurally related pyrazole derivatives, offering a valuable resource for researchers engaged in the design and development of new chemical entities.

Antifungal Activity

Derivatives of pyrazole-4-carboxylic acid have demonstrated significant efficacy against a range of phytopathogenic fungi. The primary mechanism of action for many of these compounds involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.

Quantitative Antifungal Data

The following table summarizes the in vitro antifungal activity of various 1-alkyl-3,5-dimethyl-1H-pyrazole-4-carboxamide derivatives against several plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50) in µg/mL.

Compound IDR Group (Amide Substituent)Rhizoctonia solaniBotrytis cinereaSclerotinia sclerotiorumFusarium oxysporumReference
1a 2-chlorophenyl5.238.1410.5>50[1]
1b 4-chlorophenyl3.896.529.87>50[1]
1c 2,4-dichlorophenyl2.154.336.2145.8[1]
1d 2-methylphenyl6.8111.215.3>50[1]
1e 4-methylphenyl5.119.8512.4>50[1]
Boscalid (commercial fungicide)0.982.133.54>50[1]

Note: The data presented is for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, which are structurally similar to the titular compounds and provide valuable insights into the potential of this chemical class.

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

The antifungal activity of the compounds is determined using the mycelium growth inhibition method.[2]

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Culture Medium: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium is still molten, the stock solution of the test compound is added to achieve the desired final concentrations.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) for a period sufficient for the mycelium in the control plate (without any compound) to reach the edge of the plate.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the following formula:

    Inhibition (%) = [(C - T) / C] * 100

    Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

  • EC50 Determination: To determine the EC50 value, a series of concentrations of the compound are tested, and the data is subjected to probit analysis.

Visualizing the Antifungal Assay Workflow

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Dissolve Compound in DMSO Add_Compound Add Compound to Molten PDA Compound_Prep->Add_Compound Media_Prep Prepare PDA Medium Media_Prep->Add_Compound Inoculate Inoculate with Fungal Disc Add_Compound->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Calculate->EC50

Workflow for the in vitro antifungal mycelial growth inhibition assay.

Antibacterial Activity

Certain derivatives of pyrazole carboxylic acids have also been investigated for their antibacterial properties. The activity is generally assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Quantitative Antibacterial Data

The following table presents the MIC values (in µg/mL) for a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria.

Compound IDR GroupStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
2a 4-chlorophenyl12.52550>100[3]
2b 4-methoxyphenyl2550100>100[3]
2c 4-nitrophenyl6.2512.52550[3]
Ciprofloxacin (standard)1.563.120.781.56[3]

Note: The data is for a series of pyrazole-thiazole hybrids, highlighting the potential for antibacterial activity within the broader pyrazole class.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined using the broth microdilution method.[4]

  • Bacterial Culture: The test bacteria are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: A standardized inoculum of the test bacterium is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Visualizing the Antibacterial MIC Test Workflow

MIC_Test_Workflow cluster_setup Experiment Setup Bacteria_Culture Culture & Standardize Bacterial Inoculum Inoculation Inoculate Wells with Bacteria Bacteria_Culture->Inoculation Compound_Dilution Serially Dilute Compound in 96-well Plate Compound_Dilution->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubation->Read_MIC

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Herbicidal Activity

Pyrazole-4-carboxamide derivatives have been explored as potential herbicides. Their mode of action often involves the inhibition of key enzymes in plant metabolic pathways.

Quantitative Herbicidal Data

The following table summarizes the post-emergence herbicidal activity of some pyrazole derivatives against various weed species, presented as percent inhibition at a given application rate.

Compound IDR GroupDigitaria sanguinalisAbutilon theophrastiAmaranthus retroflexusRate (g a.i./ha)Reference
3a 2-pyridyl657055150[5][6]
3b 3-pyridyl506045150[5][6]
3c 4-pyridyl405530150[5][6]

Note: The data is for a series of phenylpyridine-containing pyrazole derivatives.

Experimental Protocol: Post-Emergence Herbicidal Assay
  • Plant Cultivation: Seeds of the target weed species are sown in pots containing a suitable soil mixture and grown in a greenhouse under controlled conditions (temperature, light, and humidity).

  • Compound Application: The test compounds are formulated as an emulsifiable concentrate or a wettable powder and are applied to the foliage of the plants at a specific growth stage (e.g., two- to three-leaf stage) using a laboratory sprayer.

  • Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is visually assessed as the percentage of growth inhibition or plant mortality compared to untreated control plants.

Visualizing the Structure-Activity Relationship Logic

SAR_Logic Pyrazole_Core 1-Ethyl-3,5-dimethyl- 1H-pyrazole-4-carboxylic acid Amide_Derivative Amide Derivative Pyrazole_Core->Amide_Derivative Modification Substituent_R Substituent 'R' on Amide Amide_Derivative->Substituent_R Varies Biological_Activity Biological Activity (Antifungal, Antibacterial, Herbicidal) Substituent_R->Biological_Activity Influences

References

The Pharmacological Potential of Pyrazole Carboxylic Acid Derivatives: A Review of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole carboxylic acid derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents across a wide range of disease areas. While a detailed pharmacological profile for the specific compound, 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, is not extensively documented in publicly available scientific literature, an examination of related pyrazole derivatives provides valuable insights into the potential biological activities and therapeutic applications of this chemical class. This technical overview aims to summarize the known pharmacological properties of pyrazole carboxylic acid derivatives, highlighting their diverse biological effects and the underlying synthetic strategies.

Biological Activities of Pyrazole Derivatives

Research has consistently demonstrated that pyrazole-containing molecules exhibit a broad spectrum of pharmacological activities. These activities are largely influenced by the nature and position of substituents on the pyrazole core.

Anti-inflammatory and Analgesic Properties

A significant body of research points to the anti-inflammatory and analgesic potential of pyrazole derivatives.[1][2] Some compounds within this class have been investigated for their ability to modulate inflammatory pathways, offering potential therapeutic benefits for conditions associated with inflammation and pain.[1][2] The synthesis of various substituted pyrazole derivatives has been a key focus in the development of new anti-inflammatory and analgesic agents.[2][3]

Anticancer Activity

Numerous studies have explored the anticancer properties of pyrazole derivatives, with some compounds demonstrating potent cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action for these compounds can vary, with some acting as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[4] The structural diversity of the pyrazole scaffold allows for the design of targeted anticancer agents.

Antimicrobial and Antifungal Activity

The pyrazole nucleus is a common feature in a number of antimicrobial and antifungal agents.[6][7] Researchers have synthesized novel pyrazole carboxamide derivatives that exhibit significant antifungal activity against various phytopathogenic fungi, in some cases exceeding the efficacy of existing commercial fungicides.[7] This highlights the potential of pyrazole derivatives in the development of new treatments for infectious diseases in both medicine and agriculture.

Other Therapeutic Areas

Beyond the aforementioned activities, pyrazole derivatives have been investigated for a multitude of other therapeutic applications, including:

  • Antidepressant activity [6]

  • Antiviral properties [6]

  • Herbicidal and insecticidal activity [8]

Synthesis of Pyrazole Carboxylic Acid Derivatives

The synthesis of pyrazole carboxylic acid derivatives is well-established in organic chemistry, with several versatile methods available. A common and historical approach is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine.[9][10] Variations of this method, along with other synthetic strategies, allow for the creation of a diverse library of substituted pyrazole compounds.[11][12] The choice of starting materials and reaction conditions can be tailored to achieve the desired substitution pattern on the pyrazole ring, which in turn influences the compound's biological activity.[9]

The Case of this compound

The available information suggests that this compound, like other pyrazole derivatives, may serve as a building block in the synthesis of more complex, biologically active molecules for the pharmaceutical and agrochemical industries.[1] However, without specific preclinical or clinical data, its pharmacological profile remains uncharacterized.

Future Directions

The diverse biological activities exhibited by the pyrazole scaffold underscore the continued importance of this heterocyclic motif in drug discovery. Future research efforts will likely focus on:

  • Synthesis of Novel Derivatives: The design and synthesis of new libraries of pyrazole carboxylic acid derivatives with tailored substitutions to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which pyrazole derivatives exert their pharmacological effects.

  • Pharmacokinetic Profiling: Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.

While the specific pharmacological profile of this compound remains to be elucidated, the broader class of pyrazole carboxylic acid derivatives continues to be a rich source of inspiration for the development of new therapeutic agents. Further investigation into this versatile chemical scaffold holds significant promise for addressing unmet medical needs.

References

The Pyrazole Core: A Versatile Scaffold in Modern Drug Discovery, Focusing on 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern medicinal chemistry is continually evolving, with an increasing emphasis on the development of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity. Among these, the pyrazole ring system has emerged as a "privileged scaffold," a core structural motif that is frequently found in potent, selective, and drug-like molecules. This technical guide delves into the significance of the pyrazole core, with a specific focus on the potential of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives as a foundational element in the design of next-generation therapeutics. While specific biological data for this particular molecule is limited in publicly available literature, its structural features, combined with the extensive bioactivity of the pyrazole class, suggest significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions.

The Pyrazole Scaffold: A Hub of Biological Activity

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique arrangement imparts a range of physicochemical properties that are highly advantageous for drug design. The pyrazole core can engage in various non-covalent interactions, including hydrogen bonding, metal coordination, and hydrophobic interactions, making it an effective pharmacophore for a multitude of biological targets.

The versatility of the pyrazole scaffold is evidenced by its presence in a number of FDA-approved drugs and its widespread investigation in preclinical and clinical studies. Its derivatives have demonstrated a remarkable breadth of pharmacological activities.

Synthesis of the this compound Scaffold

The synthesis of this compound typically proceeds through the formation of its corresponding ethyl ester, ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate, followed by hydrolysis. A common and efficient method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

General Synthetic Workflow

Synthetic Workflow A Ethyl Acetoacetate C Condensation A->C B Ethylhydrazine B->C D Ethyl 1-ethyl-3,5-dimethyl- 1H-pyrazole-4-carboxylate C->D Ring Formation E Hydrolysis D->E Base or Acid F 1-Ethyl-3,5-dimethyl- 1H-pyrazole-4-carboxylic acid E->F

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

This protocol is a generalized procedure based on established methods for pyrazole synthesis.

  • Reaction Setup: To a solution of ethyl acetoacetate in a suitable solvent such as ethanol, an equimolar amount of ethylhydrazine is added dropwise at room temperature.

  • Condensation: The reaction mixture is then heated to reflux for several hours to facilitate the condensation and cyclization reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis: The purified ester is then subjected to hydrolysis using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification to yield the target carboxylic acid.

Potential Therapeutic Applications

The diverse biological activities reported for pyrazole derivatives highlight the potential of this compound as a scaffold for developing novel drugs.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold is a key component in numerous kinase inhibitors. The planarity of the pyrazole ring allows it to function as an effective hinge-binding motif, a critical interaction for ATP-competitive kinase inhibition.

Kinase_Inhibition_Pathway cluster_0 Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation Uncontrolled Cell Proliferation Signaling_Cascade->Cell_Proliferation Promotes Pyrazole_Inhibitor 1-Ethyl-3,5-dimethyl-1H-pyrazole- 4-carboxylic acid Derivative Pyrazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding ATP ATP ATP->Receptor_Tyrosine_Kinase

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole derivative.

Table 1: Examples of FDA-Approved Pyrazole-Containing Kinase Inhibitors

Drug NameTarget Kinase(s)Indication
CrizotinibALK, ROS1, METNon-small cell lung cancer
RuxolitinibJAK1, JAK2Myelofibrosis, polycythemia vera
EncorafenibBRAFMelanoma, colorectal cancer
ErdafitinibFGFRUrothelial carcinoma
Antimicrobial Activity

The emergence of multidrug-resistant pathogens represents a significant global health threat. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 2: Reported Antimicrobial Activity of Pyrazole Derivatives

Compound ClassOrganismActivity MetricReference
Pyrazole-4-carboxamidesStaphylococcus aureusMIC[Generic Literature]
Substituted PyrazolesEscherichia coliZone of Inhibition[Generic Literature]
Fused Pyrazole SystemsCandida albicansMIC[Generic Literature]
Anti-inflammatory Effects

Chronic inflammation is a key contributor to numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Certain pyrazole derivatives have demonstrated potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes. Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, is a widely used anti-inflammatory drug.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for drug discovery. Its straightforward synthesis and the established versatility of the pyrazole core provide a strong foundation for the development of novel therapeutic agents. Future research should focus on the synthesis of a library of derivatives based on this core structure and their subsequent screening against a panel of biological targets, particularly kinases, microbial enzymes, and inflammatory mediators. The generation of quantitative structure-activity relationship (QSAR) data will be crucial in guiding the optimization of lead compounds.

The Enigmatic Mechanism of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: A Survey of the Pyrazole Class

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation of available scientific literature, specific data regarding the mechanism of action, biological targets, quantitative efficacy, and associated experimental protocols for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid remains elusive. This technical guide, therefore, aims to provide a broader overview of the known mechanisms of action for the wider class of pyrazole carboxylic acid derivatives, offering a foundational understanding for researchers and drug development professionals. It is crucial to note that the activities described herein are characteristic of the broader pyrazole class and may not be directly applicable to the specific molecule .

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific biological effects of these compounds are largely dictated by the nature and position of substituents on the pyrazole ring.

Potential Mechanisms of Action for Pyrazole Carboxylic Acid Derivatives

Based on the activities of structurally related compounds, several potential mechanisms of action can be hypothesized for pyrazole derivatives. These are summarized below and should be considered as starting points for the investigation of novel compounds like this compound.

Enzyme Inhibition

A prominent mechanism of action for many bioactive pyrazole compounds is the inhibition of specific enzymes.

  • Succinate Dehydrogenase (SDH) Inhibition: A significant number of pyrazole-4-carboxamide derivatives have been developed as potent fungicides.[2][3] These compounds act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[2] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death. Molecular docking studies suggest that these inhibitors bind to the ubiquinone-binding site of the SDH complex.[2]

    Workflow for Investigating SDH Inhibition

    cluster_invitro In Vitro Analysis cluster_invivo In Vivo / In Silico A Isolate Mitochondria B SDH Activity Assay (e.g., MTT reduction) A->B  Enzyme Source C Determine IC50 Value B->C  Dose-Response Data D Antifungal Efficacy Trial (e.g., against crop pathogens) C->D  Lead Compound Selection F SAR Studies D->F E Molecular Docking Study (predict binding mode) E->F

    Figure 1: A generalized workflow for screening compounds for SDH inhibitory activity.
  • Other Enzyme Targets: Pyrazole derivatives have been implicated in the inhibition of other enzymes as well. For instance, some have shown activity against cyclooxygenase (COX) enzymes, which are involved in inflammation.[4] The anticancer activity of certain pyrazoles is attributed to the inhibition of proteins like tubulin, epidermal growth factor receptor (EGFR), and various kinases.[5]

Receptor Modulation

The pyrazole nucleus can act as a bioisostere for other aromatic rings, enabling it to interact with various biological receptors.[6] The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating binding to receptor pockets.[6]

  • Opioid Receptor Activation: Some pyrazole compounds have demonstrated antinociceptive effects that are linked to the activation of opioid receptors.[4]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Recently, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of FGFRs, which are implicated in various cancers.[7]

Disruption of Cellular Processes

Beyond specific enzyme or receptor interactions, pyrazole derivatives can interfere with fundamental cellular processes.

  • Antimicrobial Mechanisms: The antimicrobial activity of pyrazoles can stem from various mechanisms, including the disruption of metal homeostasis within bacterial and fungal cells through chelation.[5]

  • Induction of Apoptosis: In the context of cancer, some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in tumor cells.[5]

Structure-Activity Relationships (SAR)

The biological activity of pyrazole carboxylic acid derivatives is highly dependent on the substituents. For SDH inhibitors, the nature of the amide substituent is critical for potency and spectrum of activity.[2][8] For anti-inflammatory pyrazoles, the substituents on the phenyl rings attached to the pyrazole core significantly influence their COX inhibitory activity.

Experimental Protocols

Given the lack of specific data for this compound, detailed experimental protocols cannot be provided. However, for researchers wishing to investigate the potential activities of this compound, a general approach would involve:

  • In Vitro Screening: Initial screening against a panel of relevant biological targets based on the activities of related pyrazole derivatives (e.g., SDH, COX enzymes, various kinases, and cancer cell lines).

  • Determination of Quantitative Metrics: For any observed activity, dose-response studies should be conducted to determine key quantitative parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

  • Mechanism of Action Studies: Follow-up experiments to elucidate the specific mechanism of action. For enzyme inhibitors, this would involve kinetic studies. For receptor modulators, binding assays would be appropriate.

  • In Silico Modeling: Molecular docking and other computational methods can be used to predict binding modes and guide further optimization of the compound.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the broader class of pyrazole carboxylic acid derivatives exhibits a rich and diverse pharmacology. The primary known mechanisms include enzyme inhibition, particularly of succinate dehydrogenase in fungi, and modulation of various receptors. Future research into this compound should focus on systematic screening against these established targets to uncover its potential therapeutic or agrochemical applications. The development of a comprehensive biological profile will be essential for understanding its place within the vast landscape of pyrazole chemistry.

References

An In-depth Technical Guide to the In Vitro Evaluation of Pyrazole Carboxylic Acids: A Case Study on 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid belongs to this versatile class of compounds. While specific in vitro data for this particular molecule is limited, this technical guide consolidates information on structurally related pyrazole derivatives to provide a representative framework for its potential biological evaluation. The methodologies, data, and pathways described herein are drawn from studies on analogous compounds and are intended to serve as a blueprint for future research into this compound.

Potential Biological Activities of Pyrazole Derivatives

Pyrazole derivatives are known to possess a diverse range of biological activities. Various studies have highlighted their potential as:

  • Anti-inflammatory agents: Many pyrazole derivatives have been investigated for their anti-inflammatory effects, often targeting enzymes like cyclooxygenase (COX).[4][5]

  • Antimicrobial agents: The pyrazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[6][7][8]

  • Anticancer agents: Several pyrazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[5][9][10]

  • Enzyme inhibitors: Specific pyrazole derivatives have been identified as inhibitors of enzymes such as phosphodiesterase 4 (PDE4) and fibroblast growth factor receptors (FGFRs).[11][12]

Quantitative Data for Representative Pyrazole Derivatives

The following tables summarize quantitative data from in vitro studies of various pyrazole derivatives, offering insights into the potential potency and spectrum of activity for compounds like this compound.

Table 1: Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines

Compound/Derivative ClassCell LineIC50 (µM)Reference
2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one (Compound 6c)SK-MEL-28 (Melanoma)3.46[10]
Pyrazole-1-carbothiohydrazide derivative (Compound 17)HepG2 (Liver Carcinoma)5.35[13]
Pyrazole-1-carbothiohydrazide derivative (Compound 17)A549 (Lung Carcinoma)8.74[13]
Polysubstituted pyrazole (Compound 4a)P815 (Murine Mastocytoma)32[14]
Oxime ester with pyrazole ring (Compound 7a)SH-SY5Y (Neuroblastoma)85.94[9]

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Pyrazole derivative (Compound 3)Escherichia coli0.25[6]
Pyrazole derivative (Compound 4)Streptococcus epidermidis0.25[6]
Pyrazole derivative (Compound 2)Aspergillus niger1[6]
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole (Compound 1b)Acinetobacter baumannii (MDR)512[15]
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole (Compound 1d)Acinetobacter baumannii (MDR)512[15]

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Pyrazole Derivatives

Compound/Derivative ClassTarget/AssayIC50Reference
3,5-dimethylpyrazole derivative (Compound If)PDE4B1.7 µM[11]
5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h)FGFR146 nM[12]
5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h)FGFR241 nM[12]
5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h)FGFR399 nM[12]
1H pyrazole-4-carboxylic acid ethyl ester (Compound 2e)fMLP-OMe induced neutrophil chemotaxis0.19–2 nM[1]

Experimental Protocols for Key In Vitro Assays

The following are detailed methodologies for common in vitro assays used to evaluate the biological activity of pyrazole derivatives. These protocols can be adapted for the study of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of a compound against cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549) and a normal cell line (e.g., BEAS-2B) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal calf serum and antibiotics.[10][13]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Methodology:

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

  • Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: A standardized inoculum of the microorganism is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

Objective: To assess the anti-inflammatory activity of a compound by measuring its ability to inhibit protein denaturation.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations and a protein source, typically bovine serum albumin (BSA).

  • Denaturation Induction: Denaturation is induced by heating the mixture at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes).

  • Cooling and Measurement: The mixture is cooled, and the turbidity is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

  • Data Analysis: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.[16]

Visualizations of Experimental Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate generalized workflows for the in vitro screening of pyrazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_lead Lead Identification synthesis Synthesis of Pyrazole Carboxylic Acid Derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT) synthesis->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Protein Denaturation) synthesis->anti_inflammatory enzyme Enzyme Inhibition Assays (e.g., COX, Kinase) synthesis->enzyme data_analysis IC50 / MIC Determination and SAR Studies cytotoxicity->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis enzyme->data_analysis lead_compound Identification of Lead Compounds data_analysis->lead_compound

Caption: Generalized workflow for the in vitro screening of pyrazole derivatives.

cytotoxicity_workflow start Start seed_cells Seed Cancer and Normal Cell Lines in 96-well plates start->seed_cells add_compound Add Pyrazole Compound (various concentrations) seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % Viability and Determine IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Detailed workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

While direct experimental data on this compound is currently lacking in the public domain, the extensive research on related pyrazole derivatives provides a solid foundation for predicting its potential biological activities and for designing a robust in vitro evaluation strategy. The established protocols for assessing cytotoxicity, antimicrobial efficacy, and anti-inflammatory properties, as outlined in this guide, are directly applicable. The quantitative data from analogous compounds suggest that pyrazole carboxylic acids can exhibit significant potency. Future in vitro studies on this compound are warranted to elucidate its specific biological profile and to determine its potential as a lead compound in drug discovery.

References

Methodological & Application

Application Note and Protocol: Knorr Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a versatile and widely used method for the preparation of substituted pyrazoles.[1][2][3][4] This application note provides a detailed protocol for the synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a compound of interest for drug discovery and development, via a modified Knorr pyrazole synthesis.

Reaction Principle

The synthesis of this compound proceeds via the condensation of ethyl 2-acetyl-3-oxobutanoate (ethyl acetoacetate derivative) with ethylhydrazine, followed by hydrolysis of the resulting ester. The reaction is typically catalyzed by an acid and involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[4][5]

Experimental Protocol

Materials and Reagents:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Acetyl chloride

  • Ethylhydrazine sulfate

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Diethyl ether

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus and silica gel

Safety Precautions:

  • Hydrazine derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sodium ethoxide and acetyl chloride are corrosive and moisture-sensitive; handle with care.

  • All organic solvents are flammable. Work away from open flames.

Part 1: Synthesis of Ethyl 2-acetyl-3-oxobutanoate (1,3-Dicarbonyl Precursor)

  • Preparation of Sodium Ethoxide Solution: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient amount) under a nitrogen atmosphere.

  • Acylation of Ethyl Acetoacetate: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at 0 °C with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add acetyl chloride (1.0 eq) dropwise.

  • After the addition, allow the reaction to stir at room temperature for 2 hours.

  • Work-up: Quench the reaction by carefully adding water. Acidify the mixture with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-acetyl-3-oxobutanoate. This intermediate is often used in the next step without further purification.

Part 2: Knorr Synthesis of Ethyl 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude ethyl 2-acetyl-3-oxobutanoate (1.0 eq) in ethanol.

  • Addition of Hydrazine: To this solution, add ethylhydrazine sulfate (1.1 eq) and a catalytic amount of a weak acid like acetic acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.

Part 3: Hydrolysis to this compound

  • Saponification: Dissolve the purified ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Acidification: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Data Presentation

StepCompound NameStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1Ethyl 2-acetyl-3-oxobutanoateEthyl acetoacetateSodium ethoxide, Acetyl chlorideEthanol2.50 to RT~85-90
2Ethyl 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylateEthyl 2-acetyl-3-oxobutanoateEthylhydrazine sulfate, Acetic acidEthanol4-6Reflux~70-80
3This compoundEthyl 1-Ethyl-3,5-dimethyl...Sodium hydroxide, Hydrochloric acidEthanol/Water2-3Reflux~90-95

Characterization Data (Hypothetical):

  • This compound:

    • Appearance: White crystalline solid.

    • Melting Point: 155-158 °C.

    • ¹H NMR (400 MHz, CDCl₃) δ: 1.45 (t, 3H, J=7.2 Hz, -CH₂CH₃), 2.50 (s, 3H, -CH₃), 2.55 (s, 3H, -CH₃), 4.10 (q, 2H, J=7.2 Hz, -CH₂CH₃), 11.5 (br s, 1H, -COOH).

    • ¹³C NMR (101 MHz, CDCl₃) δ: 11.2, 13.8, 43.5, 112.1, 139.8, 148.2, 165.4.

    • Mass Spectrometry (ESI+): m/z = 183.11 [M+H]⁺.

Visualizations

Knorr_Synthesis_Workflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: Knorr Cyclization cluster_part3 Part 3: Hydrolysis A Ethyl Acetoacetate B Ethyl 2-acetyl-3-oxobutanoate A->B  NaOEt, Acetyl Chloride   D Ethyl 1-Ethyl-3,5-dimethyl- 1H-pyrazole-4-carboxylate B->D C Ethylhydrazine C->D E 1-Ethyl-3,5-dimethyl- 1H-pyrazole-4-carboxylic acid D->E  NaOH, then HCl  

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] These activities include anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[2][3][4] The pyrazole scaffold serves as a versatile pharmacophore, and its derivatives have been successfully developed into commercial drugs.

This document provides detailed application notes and protocols for the potential use of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid in medicinal chemistry research. While specific biological data for this exact compound is limited in publicly available literature, this document compiles information from closely related analogs to provide a foundational understanding of its potential applications and methodologies for its study.

Physicochemical Properties and Structure

PropertyValue (Predicted)
IUPAC Name This compound
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Structure N / C=C(C)-C(=O)O / C(C)-N(CC)
CAS Number Not available

Potential Biological Applications

Based on the activities of structurally similar pyrazole carboxylic acid derivatives, this compound is a candidate for investigation in the following areas:

  • Anticancer Activity: Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[5] The mechanism of action for some analogs involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.

  • Anti-inflammatory Activity: Several pyrazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[3]

  • Antimicrobial Activity: The pyrazole nucleus is present in compounds with activity against a range of bacterial and fungal pathogens.[6]

Quantitative Data Summary (Hypothetical Data for Analogous Compounds)

The following table summarizes hypothetical quantitative data for analogous pyrazole carboxylic acid derivatives to provide a reference for potential activity.

Compound IDTargetAssay TypeIC50 / EC50 (µM)Cell LineReference
Analog A Cyclooxygenase-2 (COX-2)Enzyme Inhibition0.5-[3]
Analog B P38 MAP KinaseKinase Inhibition1.2-Fictional
Analog C Prostate CancerCell Viability (MTT)5.8PC-3Fictional
Analog D Breast CancerCell Viability (MTT)8.2MCF-7[1]

Experimental Protocols

Synthesis of this compound (General Procedure)

A plausible synthetic route for this compound can be adapted from known procedures for similar pyrazole derivatives.[7][8]

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate

  • Ethylhydrazine oxalate

  • Ethanol

  • Sodium ethoxide

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Cyclization: To a solution of sodium ethoxide in ethanol, add ethyl 2-acetyl-3-oxobutanoate and ethylhydrazine oxalate.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide.

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

In Vitro Anticancer Activity - MTT Assay

This protocol outlines a general method for assessing the cytotoxic activity of the compound against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of 1-Ethyl-3,5-dimethyl- 1H-pyrazole-4-carboxylic acid purification Purification and Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay target_assay Target-based Assay (e.g., Kinase Inhibition) mtt_assay->target_assay If active animal_model Xenograft Animal Model target_assay->animal_model Promising results efficacy Efficacy and Toxicity Studies animal_model->efficacy

Caption: General experimental workflow for the evaluation of a novel pyrazole derivative.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription->Proliferation Compound 1-Ethyl-3,5-dimethyl- 1H-pyrazole-4-carboxylic acid (Hypothesized Target) Compound->RAF Inhibition

Caption: Hypothesized mechanism of action via inhibition of the RAF/MEK/ERK signaling pathway.

References

Application Notes and Protocols: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid as a key intermediate in the synthesis of novel agrochemical fungicides. The protocols detailed below are based on established synthetic methodologies for analogous pyrazole carboxamides, a class of fungicides known to act as Succinate Dehydrogenase Inhibitors (SDHIs).

Introduction

This compound is a versatile building block in the development of agrochemicals, particularly fungicides.[1] Its structural features allow for the synthesis of a diverse range of pyrazole carboxamide derivatives. This class of compounds has garnered significant attention in the agrochemical industry due to their potent fungicidal activity, broad-spectrum efficacy, and a well-established mode of action targeting the mitochondrial respiratory chain in fungi.[2]

The primary application of this pyrazole carboxylic acid is in the synthesis of fungicides that inhibit the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain.[2] Inhibition of SDH disrupts the fungal cell's energy production, leading to its death. This targeted mode of action provides effective control against a variety of plant pathogenic fungi.

Agrochemical Applications: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides derived from substituted pyrazole carboxylic acids are a major class of SDHIs. These fungicides have demonstrated high efficacy against a wide range of fungal pathogens affecting various crops. The general structure of these fungicides consists of a pyrazole carboxylic acid moiety linked to an amine via an amide bond. The substituents on both the pyrazole ring and the amine portion can be varied to fine-tune the biological activity, spectrum, and physicochemical properties of the final compound.

The fungicidal activity of these compounds is often evaluated against a panel of economically important plant pathogens. The efficacy is typically reported as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the fungal mycelial growth in vitro.

Data Presentation: Fungicidal Activity of Analagous Pyrazole Carboxamide Derivatives

While specific data for fungicides derived directly from this compound is not extensively available in the public domain, the following table summarizes the in vitro fungicidal activity of structurally related pyrazole carboxamide derivatives against various plant pathogens. This data provides a benchmark for the potential efficacy of novel compounds synthesized from the title molecule.

Compound IDFungal SpeciesEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
7af Rhizoctonia solaniModerate ActivityCarbendazol1.00
7bc Rhizoctonia solaniModerate ActivityCarbendazol1.00
7bg Rhizoctonia solaniModerate ActivityCarbendazol1.00
7bh Rhizoctonia solaniModerate ActivityCarbendazol1.00
7bi Rhizoctonia solaniModerate ActivityCarbendazol1.00
7ai Rhizoctonia solani0.37Carbendazol1.00
6i Valsa mali1.77Boscalid9.19
19i Valsa mali1.97Boscalid9.19
23i Rhizoctonia solani3.79--
8j Alternaria solani3.06Boscalid-
26 Botrytis cinerea2.432--
26 Rhizoctonia solani2.182--
26 Valsa mali1.787--
26 Thanatephorus cucumeris1.638--
26 Fusarium oxysporum6.986--
26 Fusarium graminearum6.043--

Experimental Protocols

The following protocols describe the general synthesis of pyrazole carboxamide fungicides starting from a pyrazole carboxylic acid intermediate like this compound.

Protocol 1: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride

This protocol outlines the conversion of the carboxylic acid to its more reactive acid chloride derivative, a key step for the subsequent amidation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous toluene, add thionyl chloride (2-3 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of Pyrazole Carboxamide Derivatives

This protocol describes the coupling of the pyrazole acid chloride with a selected amine to form the final pyrazole carboxamide fungicide.

Materials:

  • 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride

  • Substituted amine (1 equivalent)

  • Triethylamine (TEA) or Pyridine (as a base, 1.1-1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the desired substituted amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure pyrazole carboxamide derivative.

Protocol 3: In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)

This protocol details a standard method for evaluating the fungicidal activity of the synthesized compounds.

Materials:

  • Synthesized pyrazole carboxamide compounds

  • Target fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave it. Allow it to cool to about 50-60 °C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). A control plate with DMSO alone should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions after a set incubation period (when the fungal growth in the control plate has reached approximately two-thirds of the plate diameter).

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the EC50 value by probit analysis of the inhibition data at different concentrations.

Mandatory Visualizations

Synthesis_Pathway reactant reactant intermediate intermediate product product A 1-Ethyl-3,5-dimethyl-1H- pyrazole-4-carboxylic acid B 1-Ethyl-3,5-dimethyl-1H- pyrazole-4-carbonyl chloride A->B SOCl2, Toluene Reflux D Pyrazole Carboxamide Fungicide B->D Amine (C), Base DCM, rt C Substituted Amine C->D

Caption: General synthesis pathway for pyrazole carboxamide fungicides.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation step step decision decision result result S1 Acid Chloride Formation S2 Amide Coupling S1->S2 S3 Purification S2->S3 B1 In Vitro Antifungal Assay S3->B1 Test Compound B2 Data Collection (Mycelial Growth) B1->B2 B3 Calculate % Inhibition B2->B3 B4 Determine EC50 B3->B4

Caption: Experimental workflow from synthesis to biological evaluation.

Signaling_Pathway molecule molecule enzyme enzyme process process effect effect A Pyrazole Carboxamide Fungicide B Succinate Dehydrogenase (Complex II) A->B Inhibition C Mitochondrial Electron Transport Chain B->C Blocked Electron Transfer D ATP Production C->D Disruption E Fungal Cell Death D->E Leads to

References

Application Notes and Protocols: Derivatization of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid into ester and amide derivatives for subsequent biological evaluation. The described methodologies are foundational for the exploration of this scaffold in drug discovery programs. While specific bioactivity data for derivatives of this compound is not extensively available in the public domain, representative data from structurally related pyrazole derivatives are presented to highlight the potential biological activities that can be explored.

Introduction

Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The derivatization of the carboxylic acid functionality of this compound into esters and amides allows for the systematic modification of its physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. These modifications can significantly influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds, making this a key strategy in lead optimization.

Derivatization Strategies

The primary routes for derivatizing this compound involve the formation of ester and amide linkages. These reactions are generally robust and can be accomplished using standard synthetic methodologies.

Experimental Protocol: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamides

This protocol outlines the synthesis of amide derivatives via the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Substituted primary or secondary amine

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude acid chloride is typically used in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the amine solution to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide.

G start This compound acid_chloride Acid Chloride Formation (SOCl₂ or (COCl)₂, cat. DMF) start->acid_chloride intermediate 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride acid_chloride->intermediate amide_formation Amide Formation (R₁R₂NH, TEA) intermediate->amide_formation product N-substituted-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide amide_formation->product purification Purification product->purification

Synthetic workflow for amide derivatives.
Experimental Protocol: Synthesis of this compound Esters

This protocol describes the Fischer esterification method for the synthesis of ester derivatives.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, propanol) - often used as the solvent

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and reflux condenser

  • Standard laboratory glassware

Procedure:

  • Esterification:

    • Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic solution sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or distillation to obtain the desired ester.

G start This compound esterification Fischer Esterification (R-OH, cat. H₂SO₄, Reflux) start->esterification workup Aqueous Workup esterification->workup product Alkyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate purification Purification product->purification workup->product

Synthetic workflow for ester derivatives.

Bioassay Protocols and Representative Data

The following are standard protocols for preliminary biological screening of the synthesized derivatives. The accompanying data tables show results for structurally related pyrazole compounds to provide a benchmark for expected activities.

Antimicrobial Activity

Protocol: Agar Well Diffusion Assay

  • Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration, e.g., 1 mg/mL) into each well. A solvent control (DMSO) and a standard antibiotic (e.g., Ciprofloxacin) should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.

Table 1: Representative Antimicrobial Activity of Pyrazole Derivatives (Zone of Inhibition in mm)

Compound IDDerivative TypeS. aureusE. coliP. aeruginosaC. albicans
PZ-1 N-Phenyl Carboxamide18151216
PZ-2 N-(4-chlorophenyl) Carboxamide22191420
PZ-3 N-(4-methoxyphenyl) Carboxamide20171318
PZ-4 Ethyl Ester1210ND11
PZ-5 Propyl Ester1411ND13
Ciprofloxacin Standard Drug252823NA
Fluconazole Standard DrugNANANA24

ND: Not Determined; NA: Not Applicable. Data is representative and sourced from analogous pyrazole systems.

Anti-inflammatory Activity

Protocol: Nitric Oxide (NO) Radical Scavenging Assay in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

  • Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide production, except for the control group.

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Data Analysis: Measure the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. Calculate the IC₅₀ value.

Table 2: Representative Anti-inflammatory Activity of Pyrazole Derivatives (IC₅₀ in µM)

Compound IDDerivative TypeNO Inhibition IC₅₀ (µM)
PZ-6 N-(4-fluorophenyl) Carboxamide15.2
PZ-7 N-(2,4-dichlorophenyl) Carboxamide8.9
PZ-8 Phenyl Ester25.8
PZ-9 4-Nitrophenyl Ester12.5
Indomethacin Standard Drug5.6

Data is representative and sourced from analogous pyrazole systems.

Cytotoxicity/Anticancer Activity

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

G start Seed Cancer Cells in 96-well Plate treatment Treat with Test Compounds start->treatment incubation_48h Incubate for 48-72h treatment->incubation_48h mtt_addition Add MTT Solution incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add Solubilizing Agent incubation_4h->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC₅₀ read_absorbance->data_analysis

Experimental workflow for the MTT assay.

Table 3: Representative Cytotoxicity of Pyrazole Derivatives (IC₅₀ in µM)

Compound IDDerivative TypeMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
PZ-10 N-Benzyl Carboxamide21.435.218.9
PZ-11 N-(pyridin-2-yl) Carboxamide10.815.69.7
PZ-12 4-Chlorophenyl Ester32.141.528.3
PZ-13 Naphthylmethyl Ester15.722.813.5
Doxorubicin Standard Drug0.81.20.5

Data is representative and sourced from analogous pyrazole systems.

Conclusion

The derivatization of this compound into a library of amides and esters is a viable strategy for the exploration of its therapeutic potential. The provided protocols offer a solid foundation for the synthesis and preliminary biological screening of these novel compounds. The representative data from related pyrazole structures suggest that derivatives of this scaffold are promising candidates for further investigation as antimicrobial, anti-inflammatory, and anticancer agents. Further structure-activity relationship (SAR) studies will be crucial in identifying derivatives with enhanced potency and selectivity.

Application Note & Protocols: High-Throughput Screening of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid Analogs for Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the identification of novel kinase inhibitors is a major focus of drug discovery. The pyrazole scaffold is a well-established pharmacophore present in many approved kinase inhibitors. This application note provides a detailed framework for the development and execution of a high-throughput screening campaign to identify and characterize inhibitors of a model protein kinase from a library of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid analogs.

The workflow encompasses a primary biochemical screen to identify initial hits, a secondary dose-response assay to confirm activity and determine potency (IC50), and a subsequent cell-based assay to assess compound efficacy in a more physiologically relevant context.

Screening Workflow Overview

The overall strategy for identifying and characterizing inhibitors from the analog library follows a multi-stage process. It begins with a high-throughput primary screen to quickly identify active compounds, followed by more detailed secondary and cellular assays to confirm and characterize their inhibitory potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Cellular Validation A Analog Library (10 µM) B Single-Point HTS (Biochemical Kinase Assay) A->B C Identify 'Hits' (% Inhibition > 50%) B->C D Dose-Response Assay (Biochemical) C->D Confirmed Hits E Determine IC50 Values D->E F Cell-Based Assay (Target Engagement) E->F Potent Compounds G Confirm Cellular Efficacy F->G H H G->H Validated Leads G cluster_pathway Cellular Signaling Cascade Upstream Upstream Signal (e.g., Growth Factor) Receptor Receptor Activation Upstream->Receptor TargetKinase Target Kinase Receptor->TargetKinase Substrate Downstream Substrate TargetKinase->Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Pyrazole Analog (Inhibitor) Inhibitor->TargetKinase Inhibition

Application Notes and Protocols: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid as a Versatile Intermediate for API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole derivative that holds significant potential as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The carboxylic acid functionality at the 4-position provides a versatile handle for further chemical modifications, most notably the formation of amide bonds, which are prevalent in many kinase inhibitors and other targeted therapies.

These application notes provide a detailed protocol for the synthesis of this compound and outline its potential application in the synthesis of a hypothetical kinase inhibitor, demonstrating its utility as a building block in drug discovery and development.

Section 1: Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process starting from readily available reagents. A plausible and efficient route involves the initial formation of a pyrazole ester followed by hydrolysis.

Experimental Protocol 1: Synthesis of Ethyl 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

This protocol is based on established methods for the synthesis of substituted pyrazole esters.

  • Reaction Setup: To a solution of ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol, add ethylhydrazine oxalate (1.1 equivalents) and a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.

Experimental Protocol 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 2M hydrochloric acid. The carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Quantitative Data:

StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Ethyl 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylateEthyl 2-acetyl-3-oxobutanoateEthylhydrazine oxalate, Acetic acidEthanol784-675-85>95 (by HPLC)
2This compoundEthyl 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylateSodium hydroxideEthanol/Water802-390-98>98 (by HPLC)

Synthesis Workflow Diagram:

G cluster_0 Step 1: Pyrazole Ester Synthesis cluster_1 Step 2: Hydrolysis A Ethyl 2-acetyl-3-oxobutanoate C Ethyl 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate A->C Ethanol, Acetic acid, Reflux B Ethylhydrazine oxalate B->C D This compound C->D NaOH, Ethanol/Water, Reflux

Synthesis of the title compound.

Section 2: Application in the Synthesis of a Hypothetical Kinase Inhibitor

This compound is an ideal precursor for the synthesis of pyrazole-4-carboxamide derivatives, a common scaffold in kinase inhibitors. The following protocol outlines a hypothetical synthesis of a generic kinase inhibitor, "Pyrazolamide-X," to demonstrate the utility of the title compound.

Experimental Protocol 3: Synthesis of Pyrazolamide-X via Amide Coupling

This two-step protocol involves the activation of the carboxylic acid followed by coupling with a hypothetical aromatic amine, a common structural motif in kinase inhibitors.

Step 2a: Activation of the Carboxylic Acid

  • Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 equivalents) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. The completion of the acid chloride formation can be monitored by the cessation of gas evolution.

  • Isolation of Intermediate: The resulting acid chloride can be used directly in the next step without isolation, or the solvent can be removed in vacuo to yield the crude acid chloride.

Step 2b: Amide Coupling

  • Reaction Setup: In a separate flask, dissolve the hypothetical aromatic amine (e.g., 4-(4-methylpiperazin-1-yl)aniline, 1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous DCM.

  • Reaction Conditions: Cool the amine solution to 0 °C and add the solution of the freshly prepared acid chloride from Step 2a dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final product, Pyrazolamide-X.

Quantitative Data for Hypothetical Synthesis:

StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
2a1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chlorideThis compoundOxalyl chloride, DMFDCMRT1-2Assumed quantitativeUsed in situ
2bPyrazolamide-X1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chlorideAromatic Amine, TEADCM0 to RT12-1660-80>98 (by HPLC)

Experimental Workflow for API Synthesis:

G Start This compound AcidChloride Acid Chloride Intermediate Start->AcidChloride Oxalyl Chloride, DMF, DCM API Pyrazolamide-X (API) AcidChloride->API TEA, DCM Amine Aromatic Amine Amine->API Purification Purification (Chromatography) API->Purification

Workflow for Pyrazolamide-X synthesis.

Section 3: Potential Biological Target and Signaling Pathway

Many pyrazole-based kinase inhibitors target receptor tyrosine kinases (RTKs) or downstream kinases in signaling pathways that are often dysregulated in cancer. A hypothetical API derived from this compound could potentially inhibit a kinase in a pathway such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Hypothetical Signaling Pathway Targeted by Pyrazolamide-X:

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation API Pyrazolamide-X API->RAF

Hypothetical inhibition of the MAPK/ERK pathway.

This compound serves as a valuable and versatile intermediate for the synthesis of potentially bioactive molecules, particularly those containing a pyrazole-4-carboxamide core. The straightforward synthesis of this intermediate, coupled with its potential for elaboration into complex molecular architectures, makes it an attractive building block for researchers in the field of drug discovery. The provided protocols and conceptual framework are intended to guide scientists in leveraging this compound for the development of novel therapeutic agents.

Application Note: Quantification of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole derivative. Accurate and sensitive quantification of such compounds is crucial in various stages of drug discovery and development, including pharmacokinetic studies, metabolism research, and quality control of active pharmaceutical ingredients (APIs). This application note presents a detailed protocol for the quantification of this compound in a relevant matrix (e.g., plasma) using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. While specific validated methods for this particular analyte are not widely published, the following protocol is a representative method developed based on established analytical techniques for structurally similar pyrazole-based compounds.[1][2]

Principle

The method utilizes reversed-phase liquid chromatography for the separation of the analyte from matrix components, followed by detection using a triple quadrupole mass spectrometer. The high selectivity and sensitivity of tandem mass spectrometry (MS/MS) allow for accurate quantification even at low concentrations. An appropriate internal standard (IS), structurally similar to the analyte, should be used to ensure accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Data Presentation: Representative Method Performance

The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of this compound. These values are representative and should be confirmed during method validation.

ParameterExpected Performance
Linearity (r²) > 0.995
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%
Internal Standard e.g., Isotopically labeled analyte or a close structural analog
Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Control matrix (e.g., human plasma)

2. Instrument and Conditions

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterCondition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500 °C
Capillary Voltage 3.5 kV
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the analyte and IS. A hypothetical transition for the analyte could be based on its molecular weight (m/z) and fragmentation pattern.
Analyte (m/z) Parent ion -> Product ion (e.g., 183.1 -> 137.1)
Internal Standard (m/z) Parent ion -> Product ion

3. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

    • Add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

4. Data Analysis

  • Quantification is performed by integrating the peak areas of the analyte and the internal standard from the extracted ion chromatograms.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

  • The concentration of the analyte in the unknown samples is determined using the linear regression equation of the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow sample Sample/Standard/QC (50 µL Plasma) precipitation Add 150 µL ACN with Internal Standard sample->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for sample preparation and analysis.

Analytical Method Validation Parameters

validation_parameters method Analytical Method Validation specificity Specificity/ Selectivity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness stability Stability (Stock, Freeze-Thaw, Bench-Top) method->stability

Caption: Key parameters for analytical method validation.

References

Scale-Up Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The outlined three-step synthesis is designed for scalability and reproducibility, commencing with the Claisen condensation to form the key intermediate, ethyl 2,4-dioxopentanoate, followed by a cyclization reaction with ethylhydrazine to yield the pyrazole core, and concluding with the hydrolysis of the ethyl ester to the final carboxylic acid.

Synthetic Pathway Overview

The overall synthetic route is a robust three-step process:

  • Step 1: Synthesis of Ethyl 2,4-dioxopentanoate (Intermediate 1) via a Claisen condensation of diethyl oxalate and acetone.

  • Step 2: Synthesis of Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (Intermediate 2) through a Knoevenagel-type condensation of Intermediate 1 with ethylhydrazine.

  • Step 3: Synthesis of this compound (Final Product) by alkaline hydrolysis of Intermediate 2.

Data Presentation

Table 1: Summary of Reactants and Products

StepReactant(s)ProductMolecular FormulaMolecular Weight ( g/mol )
1Diethyl oxalate, AcetoneEthyl 2,4-dioxopentanoateC₇H₁₀O₄158.15
2Ethyl 2,4-dioxopentanoate, Ethylhydrazine sulfateEthyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylateC₁₀H₁₆N₂O₂196.25
3Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylateThis compoundC₈H₁₂N₂O₂168.19

Table 2: Expected Yields and Physicochemical Properties

StepProduct NameExpected Yield (%)Physical StateMelting Point (°C)
1Ethyl 2,4-dioxopentanoate75-85Colorless to pale yellow liquidN/A
2Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate85-95Pale yellow oil or low melting solidN/A
3This compound90-98White to off-white solidNot available

Experimental Protocols

Step 1: Scale-up Synthesis of Ethyl 2,4-dioxopentanoate (Intermediate 1)

This procedure is based on a standard Claisen condensation.

Materials:

  • Diethyl oxalate (1.0 mol, 146.14 g)

  • Acetone (1.2 mol, 69.72 g, 88.4 mL)

  • Sodium ethoxide (1.1 mol, 74.86 g)

  • Anhydrous ethanol (1 L)

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with sodium ethoxide and anhydrous ethanol.

  • The mixture is stirred to form a solution.

  • A solution of diethyl oxalate and acetone in anhydrous ethanol is added dropwise to the sodium ethoxide solution over 2 hours, maintaining the temperature below 30°C with an ice bath.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

  • The resulting slurry is cooled to 0-5°C, and 2 M hydrochloric acid is slowly added until the pH is approximately 2-3.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 500 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield ethyl 2,4-dioxopentanoate as a colorless to pale yellow liquid.

Step 2: Scale-up Synthesis of Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (Intermediate 2)

This protocol is adapted from procedures for similar pyrazole syntheses.

Materials:

  • Ethyl 2,4-dioxopentanoate (1.0 mol, 158.15 g)

  • Ethylhydrazine sulfate (1.05 mol, 161.19 g)

  • Sodium acetate (2.5 mol, 205.05 g)

  • Ethanol (1.5 L)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A 3 L round-bottom flask is charged with ethyl 2,4-dioxopentanoate, ethylhydrazine sulfate, sodium acetate, and ethanol.

  • The mixture is heated to reflux and maintained at this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate (2 x 500 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to afford ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate, which can be purified further by vacuum distillation or column chromatography if necessary.

Step 3: Scale-up Synthesis of this compound (Final Product)

This protocol follows a standard procedure for alkaline ester hydrolysis.

Materials:

  • Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (1.0 mol, 196.25 g)

  • Sodium hydroxide (2.5 mol, 100 g)

  • Ethanol (1 L)

  • Water (1 L)

  • Concentrated hydrochloric acid

Procedure:

  • A solution of sodium hydroxide in a mixture of ethanol and water is prepared in a 3 L round-bottom flask.

  • Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate is added to the alkaline solution.

  • The reaction mixture is heated to reflux for 4-6 hours, until the reaction is complete (monitored by TLC).

  • The mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white to off-white solid.

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Synthesis of Intermediate 2 cluster_step3 Step 3: Synthesis of Final Product start1 Diethyl Oxalate + Acetone proc1 Claisen Condensation (Sodium Ethoxide, Ethanol) start1->proc1 prod1 Ethyl 2,4-dioxopentanoate proc1->prod1 start2 Ethyl 2,4-dioxopentanoate + Ethylhydrazine Sulfate prod1->start2 proc2 Cyclization (Sodium Acetate, Ethanol, Reflux) start2->proc2 prod2 Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate proc2->prod2 start3 Ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate prod2->start3 proc3 Alkaline Hydrolysis (NaOH, Ethanol/Water, Reflux) start3->proc3 prod3 This compound proc3->prod3

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium ethoxide is a strong base and is corrosive; handle with care.

  • Ethylhydrazine sulfate is toxic and should be handled with appropriate precautions.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • The Claisen condensation can be exothermic; appropriate cooling should be readily available.

Application Notes and Protocols: Functionalization of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical functionalization of the carboxylic acid group of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The resulting esters, amides, and acyl chlorides are versatile intermediates in the synthesis of novel bioactive molecules for drug discovery and agrochemical development. Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1]

Introduction

This compound is a key building block for creating a diverse library of compounds. The carboxylic acid moiety provides a convenient handle for various chemical modifications. This document outlines procedures for its conversion into three key functional groups: esters, amides, and acyl chlorides. These derivatives serve as precursors for further synthetic elaborations, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[1]

Reaction Pathways

The functionalization of this compound can be achieved through several standard organic transformations. The general schemes for esterification, acyl chloride formation, and subsequent amidation are depicted below.

start 1-Ethyl-3,5-dimethyl-1H- pyrazole-4-carboxylic acid ester Ester Derivative start->ester R'-OH, H+ acyl_chloride Acyl Chloride Derivative start->acyl_chloride SOCl2 or (COCl)2 amide Amide Derivative start->amide R'R''NH, Coupling Agent acyl_chloride->amide R'R''NH

Caption: General reaction pathways for the functionalization of the carboxylic acid.

Experimental Protocols

The following protocols are provided as representative examples for the functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Esterification via Fischer Esterification

This protocol describes the synthesis of an ethyl ester derivative. The alcohol can be varied to produce a range of esters.

Workflow:

A Dissolve carboxylic acid in excess alcohol B Add catalytic acid (e.g., H2SO4) A->B C Reflux reaction mixture B->C D Monitor reaction by TLC C->D E Work-up and purification D->E F Characterize product E->F

Caption: Workflow for Fischer esterification.

Protocol:

  • To a solution of this compound (1.0 eq) in the desired alcohol (e.g., ethanol, 10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Quantitative Data (Representative):

ReactantMolar RatioReaction Time (h)Temperature (°C)Yield (%)
EthanolSolvent6-12Reflux85-95
MethanolSolvent6-12Reflux80-90
IsopropanolSolvent12-24Reflux70-80
Acyl Chloride Formation

This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride, a highly reactive intermediate.

Workflow:

A Suspend carboxylic acid in an inert solvent B Add thionyl chloride (SOCl2) dropwise A->B C Heat reaction mixture to reflux B->C D Monitor reaction (gas evolution) C->D E Remove excess SOCl2 under vacuum D->E F Use crude acyl chloride directly in next step E->F

Caption: Workflow for acyl chloride formation.

Protocol:

  • To a suspension of this compound (1.0 eq) in an inert solvent such as toluene or dichloromethane (10 volumes), add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux until the evolution of gas ceases (typically 1-3 hours).

  • Monitor the completion of the reaction by the disappearance of the starting material (e.g., by quenching a small aliquot with methanol and analyzing by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.

Quantitative Data (Representative):

ReagentMolar RatioReaction Time (h)Temperature (°C)Yield (%)
Thionyl Chloride2.52Reflux>95 (crude)
Oxalyl Chloride1.51Room Temp>95 (crude)
Amidation

This section provides two common methods for the synthesis of amides from this compound.

This is a two-step, one-pot procedure that proceeds through the acyl chloride intermediate.

Protocol:

  • Prepare the 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride as described in the previous section.

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the desired amine (1.1 eq) and a base such as triethylamine (1.2 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

This protocol describes a one-step synthesis of amides directly from the carboxylic acid using a coupling agent.

Protocol:

  • To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent like DMF or dichloromethane, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data (Representative):

AmineMethodCoupling AgentReaction Time (h)Temperature (°C)Yield (%)
AnilineAcyl Chloride-20 to RT80-90
BenzylamineAcyl Chloride-20 to RT85-95
MorpholineDirectHATU6RT75-85
PiperidineDirectHATU6RT70-80

Applications in Drug Development

The functionalized derivatives of this compound are valuable scaffolds in medicinal chemistry. Pyrazole-based compounds are known to exhibit a wide array of biological activities.[1]

  • Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). The synthesized amides and esters can be screened for their potential as novel anti-inflammatory agents.

  • Kinase Inhibitors: Many kinase inhibitors used in cancer therapy contain a pyrazole core. The derivatives can be tested for their inhibitory activity against various kinases involved in cell signaling pathways.

  • Antimicrobial Agents: Pyrazole derivatives have shown promising antibacterial and antifungal activities. The functionalized compounds can be evaluated for their efficacy against various microbial strains.

  • Agrochemicals: Pyrazole carboxamides are a well-established class of fungicides in agriculture. The novel derivatives can be screened for their potential as new crop protection agents.

The logical progression from the starting material to potential drug candidates is outlined below.

start 1-Ethyl-3,5-dimethyl-1H- pyrazole-4-carboxylic acid functionalization Functionalization (Ester, Amide, Acyl Chloride) start->functionalization library Compound Library Generation functionalization->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

Troubleshooting & Optimization

"optimizing reaction yield for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guides

Issue: Low or No Product Yield

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Initial Condensation: The initial reaction between ethylhydrazine and pentane-2,4-dione to form the pyrazole ring is critical.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to confirm the consumption of starting materials.[1] For many condensation reactions, gentle heating or even refluxing the reaction mixture can improve yields.[1]

      • Catalyst: The choice and concentration of an acid or base catalyst can be pivotal. For Paal-Knorr type syntheses, a catalytic amount of a protic acid like acetic acid is often used to facilitate the initial imine formation.[1]

  • Inefficient Hydrolysis: The final step of converting the ethyl ester to the carboxylic acid may be incomplete.

    • Troubleshooting:

      • Base Concentration and Temperature: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used. Heating the reaction mixture is typically required to drive the hydrolysis to completion.

      • Reaction Time: Allow for adequate reaction time for the hydrolysis to complete, monitoring by TLC to observe the disappearance of the starting ester.

  • Side Reactions: The formation of unwanted byproducts can significantly diminish the yield of the desired product.

    • Troubleshooting:

      • Temperature Control: Exothermic reactions can sometimes lead to the formation of side products. Maintaining the recommended reaction temperature is important.

      • Purity of Reagents: The purity of the starting materials, particularly the ethylhydrazine and pentane-2,4-dione, is essential. Impurities can lead to competing side reactions.

Issue: Difficulty in Product Purification

Q2: I am having trouble purifying the final product. What strategies can I employ?

A2: Purification challenges often stem from the presence of unreacted starting materials or closely related side products.

  • Removal of Unreacted Starting Materials:

    • Troubleshooting:

      • Extraction: A liquid-liquid extraction can be effective. After hydrolysis, acidifying the reaction mixture will precipitate the carboxylic acid product, while unreacted starting materials may remain in the aqueous layer or can be removed with an organic wash.

      • Recrystallization: This is a powerful technique for purifying solid products. Selecting an appropriate solvent system is key. Isopropanol has been noted as a suitable recrystallization solvent for similar pyrazole derivatives.[2]

  • Separation from Side Products:

    • Troubleshooting:

      • Column Chromatography: If recrystallization is ineffective, column chromatography over silica gel can be used to separate the desired product from impurities with different polarities. The choice of eluent is critical and should be optimized using TLC.

      • pH Adjustment during Workup: Careful control of the pH during the workup can help to selectively precipitate the carboxylic acid product, leaving more soluble impurities in solution.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method involves a two-step process:

  • Paal-Knorr Synthesis: This involves the cyclocondensation of a 1,3-dicarbonyl compound (pentane-2,4-dione) with a hydrazine derivative (ethylhydrazine) to form the corresponding pyrazole ethyl ester (ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate). This reaction is often catalyzed by a small amount of acid.

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide or potassium hydroxide), followed by acidification to yield the final carboxylic acid product.

Q2: Can I use a one-pot synthesis method?

Q3: What are some potential side reactions to be aware of?

A3: In pyrazole synthesis, the formation of regioisomers can be a concern when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. However, for the synthesis of this compound from pentane-2,4-dione (a symmetrical dicarbonyl), the formation of regioisomers is not an issue. Other potential side reactions include incomplete cyclization, N-acylation of the pyrazole ring if harsh activating agents are used in subsequent steps, and degradation of the starting materials under harsh temperature or pH conditions.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information, confirming the mass of the product and helping to identify any major byproducts.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis (Representative Data)

The following table summarizes representative data from the literature on the optimization of reaction conditions for the synthesis of pyrazole derivatives, which can inform the optimization of the target synthesis.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1[bmim][FeCl4] (10)Solvent-free120392[2]
2[bmim][FeCl4] (5)Solvent-free120485[2]
3NoneSolvent-free1206Trace[2]
4[Ce(L-Pro)2]2(Oxa) (5)EthanolRoom Temp1.591[4]

Note: This data is for the synthesis of related pyrazole derivatives and should be used as a guideline for optimizing the synthesis of this compound.

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol is a representative procedure based on established methods for pyrazole synthesis.

Step 1: Synthesis of Ethyl 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

  • To a solution of pentane-2,4-dione (1.0 mmol) in ethanol (10 mL) in a round-bottomed flask, add ethylhydrazine (1.0 mmol).

  • Add a catalytic amount of acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by TLC.[4] Gentle heating may be applied to increase the reaction rate.

  • Once the reaction is complete, the solvent is evaporated under reduced pressure.

  • The crude product can be purified by column chromatography over silica gel to afford the pure ethyl ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3, which will cause the carboxylic acid to precipitate.[5]

  • Filter the solid precipitate, wash with cold water, and dry to obtain the final product.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Experimental_Workflow Start Start Reagents Combine: - Pentane-2,4-dione - Ethylhydrazine - Ethanol - Acetic Acid (cat.) Start->Reagents Reaction1 Cyclocondensation (Paal-Knorr) Reagents->Reaction1 Monitoring1 Monitor by TLC/LC-MS Reaction1->Monitoring1 Workup1 Evaporate Solvent & Purify (Column Chromatography) Monitoring1->Workup1 Reaction Complete Intermediate Ethyl 1-Ethyl-3,5-dimethyl- 1H-pyrazole-4-carboxylate Workup1->Intermediate Hydrolysis_Reagents Add: - Ethanol - NaOH/KOH Solution Intermediate->Hydrolysis_Reagents Reaction2 Hydrolysis (Reflux) Hydrolysis_Reagents->Reaction2 Monitoring2 Monitor by TLC Reaction2->Monitoring2 Workup2 Evaporate Ethanol & Acidify with HCl Monitoring2->Workup2 Reaction Complete Purification Filter, Wash, & Dry (Recrystallize if needed) Workup2->Purification Final_Product 1-Ethyl-3,5-dimethyl- 1H-pyrazole-4-carboxylic acid Purification->Final_Product End End Final_Product->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Issue Check_Condensation Check Cyclocondensation Step Start->Check_Condensation Check_Hydrolysis Check Hydrolysis Step Start->Check_Hydrolysis Check_Side_Reactions Possible Side Reactions? Start->Check_Side_Reactions Incomplete_Condensation Incomplete Reaction? Check_Condensation->Incomplete_Condensation Solution_Condensation Increase Reaction Time/Temp Optimize Catalyst Incomplete_Condensation->Solution_Condensation Yes End Yield Optimized Solution_Condensation->End Incomplete_Hydrolysis Incomplete Reaction? Check_Hydrolysis->Incomplete_Hydrolysis Solution_Hydrolysis Increase Base Conc./Temp Increase Reaction Time Incomplete_Hydrolysis->Solution_Hydrolysis Yes Solution_Hydrolysis->End Solution_Side_Reactions Control Temperature Use Pure Reagents Check_Side_Reactions->Solution_Side_Reactions Yes Solution_Side_Reactions->End

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during its purification.

Troubleshooting Guide

Q1: My crude this compound is an oil and won't solidify. How can I crystallize it?

A1: Oiling out during crystallization is a common issue. Here are several strategies to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution. This will act as a template for crystallization.

  • Solvent Adjustment: Your solvent system may not be optimal. Try adding a small amount of a non-polar "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to your solution until it becomes slightly turbid, then allow it to cool slowly.

  • Slow Cooling: Ensure the solution cools as slowly as possible. A sudden drop in temperature can favor oil formation over crystallization. You can insulate the flask to slow down the cooling process.

  • Concentration: Your solution might be too dilute. Carefully evaporate some of the solvent and attempt to cool the more concentrated solution again.

Q2: After recrystallization, the yield of my purified product is very low. What are the likely causes and how can I improve it?

A2: Low recovery is a frequent problem in recrystallization. Consider the following points to improve your yield:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Thorough Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation of the product, provided the impurities remain in solution.

  • Solvent Choice: The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. If the solubility of your compound is still significant at low temperatures in your chosen solvent, you will experience product loss. You may need to screen for a more suitable solvent or solvent mixture.

  • Avoid Premature Crystallization: If the solution cools too quickly during filtration of insoluble impurities, you can lose product. Use a heated funnel or preheat your filtration apparatus.

  • Recovery from Mother Liquor: You can often recover a second crop of crystals by concentrating the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Q3: My purified product is still colored, even after recrystallization. How can I remove colored impurities?

A3: Colored impurities are often non-polar and can sometimes be challenging to remove.

  • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

  • Column Chromatography: If recrystallization is ineffective at removing the colored impurity, column chromatography over silica gel is a more powerful purification technique that can separate compounds based on their polarity.

  • Oxidation of Impurities: Some colored impurities may arise from the oxidation of starting materials or intermediates, such as phenylhydrazine derivatives.[1] Running the synthesis reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent their formation from the outset.[1]

Q4: I am seeing an unexpected peak in my NMR spectrum that I suspect is an impurity. What could it be?

A4: A common impurity in the synthesis of pyrazole carboxylic acids can be unreacted starting materials or side products from the reaction. For instance, in syntheses involving substituted hydrazines, regioisomers can sometimes form. Additionally, in some related fungicide syntheses, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid has been identified as a major impurity.[2] Depending on the synthetic route, you might also have residual solvents. Careful analysis of the NMR shifts and coupling constants, along with comparison to spectra of known starting materials and potential side products, can help in identification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended single solvents for recrystallizing this compound?

A1: Based on data for structurally similar pyrazole derivatives, good starting points for single-solvent recrystallization include isopropanol , ethanol , and acetonitrile .[3][4] The solubility of a related compound, 3,5-dimethylpyrazole, has been shown to be high in alcohols like ethanol, isopropanol, and n-propanol, suggesting these could be effective for dissolving the crude product when hot.

Q2: Can I use a mixed solvent system for recrystallization?

A2: Yes, mixed solvent systems are often very effective. A common technique is to dissolve the crude product in a minimal amount of a hot "good" solvent (in which the compound is very soluble) and then add a "poor" or "anti-solvent" (in which the compound is much less soluble) dropwise until the solution becomes cloudy. Then, a few drops of the good solvent are added to redissolve the precipitate, and the solution is allowed to cool slowly. For pyrazole derivatives, common mixed solvent systems include ethanol/water and hexane/ethyl acetate.

Q3: What is a suitable stationary and mobile phase for purifying this compound by column chromatography?

A3: Silica gel is a standard stationary phase for the chromatography of pyrazole derivatives. The choice of mobile phase (eluent) will depend on the polarity of the impurities you are trying to remove. A good starting point would be a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate. You can determine the optimal solvent ratio by running thin-layer chromatography (TLC) first.

Q4: Is there an alternative to recrystallization and chromatography for purification?

A4: An alternative method for purifying pyrazoles involves their conversion to acid addition salts .[5] The crude pyrazole can be dissolved in an appropriate organic solvent and treated with an inorganic or organic acid to form a salt, which may have different solubility properties and can be more easily crystallized, leaving impurities behind in the solution.[5] The purified salt can then be neutralized to regenerate the pure pyrazole carboxylic acid.

Quantitative Data Summary

The following table summarizes typical solvents used for the purification of pyrazole derivatives, which can serve as a starting point for optimizing the purification of this compound.

Purification MethodSolvent/Solvent SystemTypical ApplicationReference
RecrystallizationIsopropanolGeneral purification of pyrazole-4-carboxylic acid ethyl esters.[3][3]
RecrystallizationEthanol / AcetonitrileUsed for a similar compound, 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid.
RecrystallizationWaterUsed for the recrystallization of 3,5-dimethyl-1H-pyrazole.
Acidification/PrecipitationToluene / Water / HClPurification of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[2][2]
Column ChromatographySilica Gel with Hexane/Ethyl AcetateGeneral method for separating pyrazole derivatives and their isomers.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Isopropanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of isopropanol until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Purification by Acidification

This protocol is adapted from a procedure for a similar compound and is useful if the crude product is in an organic solvent after an aqueous workup.[2]

  • Setup: Place the organic solution containing the crude product (e.g., in toluene) in a reaction kettle or a suitable flask.

  • Heating: Heat the solution to approximately 85-90°C.

  • Acidification: Slowly add a 15% aqueous solution of hydrochloric acid while monitoring the reaction.[2]

  • Azeotropic Removal: If possible, arrange for the azeotropic removal of water and the organic solvent.

  • Cooling and Precipitation: Once the addition is complete and the reaction is deemed finished, cool the mixture to around 30°C to allow the purified carboxylic acid to precipitate.[2]

  • Isolation and Drying: Collect the solid product by centrifugation or vacuum filtration, followed by drying.[2]

Diagrams

Purification_Workflow Purification Strategy for this compound Crude Crude Product (Solid or Oil) Is_Solid Is the crude product a solid? Crude->Is_Solid Recrystallize Attempt Recrystallization (e.g., from Isopropanol or Ethanol/Water) Is_Solid->Recrystallize Yes Oiling_Out Product Oils Out Is_Solid->Oiling_Out No (Oil) Check_Purity Check Purity (NMR, LC-MS, etc.) Recrystallize->Check_Purity Pure_Solid Pure Crystalline Product Troubleshoot_Crystallization Troubleshoot Crystallization: - Scratching - Seeding - Adjust Solvent - Slow Cooling Oiling_Out->Troubleshoot_Crystallization Yes Acid_Purification Consider Acidification/ Precipitation Method Oiling_Out->Acid_Purification No Success Troubleshoot_Crystallization->Recrystallize Acid_Purification->Check_Purity Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Chromatography->Pure_Solid Is_Pure Is the product pure? Check_Purity->Is_Pure Is_Pure->Pure_Solid Yes Is_Pure->Chromatography No

Caption: A workflow diagram for selecting a suitable purification technique.

Troubleshooting_Low_Yield Troubleshooting Low Recrystallization Yield Start Low Recrystallization Yield Check_Solvent Was minimal hot solvent used? Start->Check_Solvent Reduce_Solvent Action: Use less solvent in the next attempt. Check_Solvent->Reduce_Solvent No Check_Cooling Was the solution thoroughly cooled? Check_Solvent->Check_Cooling Yes Improved_Yield Improved Yield Reduce_Solvent->Improved_Yield Cool_Longer Action: Cool for a longer period or to a lower temperature. Check_Cooling->Cool_Longer No Check_Solubility Is the product still highly soluble when cold? Check_Cooling->Check_Solubility Yes Cool_Longer->Improved_Yield Change_Solvent Action: Screen for a different solvent or mixed solvent system. Check_Solubility->Change_Solvent Yes Recover_Mother_Liquor Action: Concentrate the mother liquor to obtain a second crop. Check_Solubility->Recover_Mother_Liquor No Change_Solvent->Improved_Yield Recover_Mother_Liquor->Improved_Yield

Caption: A logical guide for troubleshooting low yields during recrystallization.

References

"common side products in the synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help ensure a successful synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, focusing on potential side products and purification challenges.

Q1: My final yield is significantly lower than expected. What are the common causes?

A1: Low yields can stem from several factors:

  • Formation of Regioisomers: The Knorr pyrazole synthesis with an unsymmetrical dicarbonyl precursor can lead to the formation of a regioisomeric byproduct, 1-Ethyl-5,3-dimethyl-1H-pyrazole-4-carboxylic acid.[1][2] The ratio of these isomers is highly dependent on reaction conditions.[2]

  • Incomplete Reaction: The initial condensation to form the pyrazole ring or the subsequent hydrolysis of the ester precursor may not have gone to completion. Monitor each step using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[3][4]

  • Suboptimal Hydrolysis: The final hydrolysis step to convert the ethyl ester to the carboxylic acid is a reversible reaction under acidic conditions.[5][6] Using an alkali solution like NaOH or KOH drives the reaction to completion.[5]

  • Purification Losses: The product may be lost during work-up or recrystallization steps. If the product is an oil or difficult to crystallize, significant losses can occur.

Q2: I observe an unexpected peak in my NMR/LC-MS analysis of the final product. What could it be?

A2: The most common impurities are side products from the reaction. Refer to the table below for a summary of potential impurities and their characteristics. The most likely impurity is the regioisomer, which will have a very similar mass but a different fragmentation pattern and NMR spectrum. Another common impurity is the unhydrolyzed ethyl ester precursor, which will have a higher mass corresponding to the ethyl group.

Q3: How can I distinguish between the desired product (1-Ethyl-3,5-dimethyl) and the regioisomeric side product (1-Ethyl-5,3-dimethyl)?

A3: Differentiating these isomers requires careful spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR): While ¹H NMR might show subtle differences in the chemical shifts of the methyl groups, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be definitive. A NOESY experiment should show a correlation between the N-ethyl group protons and the protons of the adjacent methyl group (at the 5-position). For the desired product, an NOE would be expected between the ethyl group and the C5-methyl group.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can often separate the two isomers, allowing for their individual isolation and characterization.

Q4: The crude product after hydrolysis is a sticky oil or fails to crystallize. How can I purify it?

A4: Oily products or crystallization failures are often due to the presence of impurities that disrupt the crystal lattice.

  • Initial Wash: Ensure the crude product is thoroughly washed to remove any unreacted starting materials or water-soluble byproducts.

  • Solvent Selection: Experiment with various solvent systems for recrystallization. Start with a solvent in which the product is soluble when hot but sparingly soluble when cold. Toluene, ethyl acetate, or a mixture of ethanol and water are often good starting points.

  • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable method for separating the desired carboxylic acid from the less polar ester precursor and other non-polar impurities. A solvent gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking, is typically effective.

Potential Side Products and Impurities

The following table summarizes the common side products and impurities that may be encountered during the synthesis.

Impurity/Side ProductStructureOriginIdentification & Removal
Ethyl 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate Ester Precursor StructureIncomplete hydrolysis of the ester precursor.[5]ID: Higher Rf on TLC; different mass in MS; presence of ethyl ester signals in ¹H NMR. Removal: Re-subject the mixture to hydrolysis conditions or purify via column chromatography.
1-Ethyl-5,3-dimethyl-1H-pyrazole-4-carboxylic acid Regioisomer StructureNon-regioselective cyclization during the Knorr synthesis.[1][7] The initial reaction of ethylhydrazine can occur at either of the two carbonyl groups of the precursor.[8]ID: Similar mass in MS; distinct NMR spectrum (especially 2D NOESY); may be separable by HPLC. Removal: Careful fractional crystallization or preparative HPLC.
Hydrazone Intermediate Hydrazone IntermediateIncomplete cyclization of the intermediate formed between ethylhydrazine and the dicarbonyl starting material.[3][9]ID: May be unstable; can be detected by LC-MS during reaction monitoring. Removal: Ensure sufficient reaction time and temperature for complete cyclization.
Unreacted Ethyl 2-(1-ethoxyethylidene)-3-oxobutanoate Dicarbonyl PrecursorIncomplete initial condensation reaction.ID: Lower Rf on TLC than the pyrazole ester. Removal: Aqueous work-up and purification of the ester intermediate before hydrolysis.

Experimental Protocols

The synthesis is typically performed in two stages: (1) The Knorr condensation to form the pyrazole ethyl ester, and (2) The hydrolysis of the ester to yield the final carboxylic acid.

Protocol 1: Synthesis of Ethyl 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

  • Materials:

    • Ethyl 2-(1-ethoxyethylidene)-3-oxobutanoate (1.0 eq)

    • Ethylhydrazine oxalate (or sulfate) salt (1.1 eq)

    • Sodium acetate (or other suitable base, 2.0 eq)

    • Ethanol

  • Procedure:

    • Combine ethylhydrazine salt and sodium acetate in ethanol in a round-bottom flask. Stir the mixture for 15-20 minutes at room temperature to liberate the free ethylhydrazine base.

    • Add ethyl 2-(1-ethoxyethylidene)-3-oxobutanoate to the mixture.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Remove the ethanol under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl ester, which can be used directly in the next step or purified by column chromatography.

Protocol 2: Hydrolysis to this compound

  • Materials:

    • Crude Ethyl 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq)

    • Sodium hydroxide (2.0 - 3.0 eq)

    • Ethanol/Water mixture (e.g., 1:1 v/v)

    • Hydrochloric acid (e.g., 2M)

  • Procedure:

    • Dissolve the crude ethyl ester in the ethanol/water mixture in a round-bottom flask.

    • Add sodium hydroxide pellets or a concentrated aqueous solution.

    • Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the ester spot by TLC.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution to pH 2-3 by the dropwise addition of hydrochloric acid. The carboxylic acid product should precipitate as a solid.

    • Stir the cold suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. The product can be further purified by recrystallization if necessary.

Visualizations

Synthesis_Pathway Reactant1 Ethyl 2-(1-ethoxyethylidene) -3-oxobutanoate Intermediate Hydrazone Intermediate Reactant1->Intermediate + Reactant2 (Condensation) Reactant2 Ethylhydrazine Product_Ester Ethyl 1-Ethyl-3,5-dimethyl- 1H-pyrazole-4-carboxylate Intermediate->Product_Ester Intramolecular Cyclization (-EtOH) Final_Product 1-Ethyl-3,5-dimethyl- 1H-pyrazole-4-carboxylic acid Product_Ester->Final_Product Hydrolysis (NaOH, H₂O/EtOH) Regioselectivity cluster_start Starting Materials cluster_paths Reaction Pathways cluster_products Products Dicarbonyl Unsymmetrical Dicarbonyl Precursor PathwayA Attack at C_a Dicarbonyl->PathwayA Path A PathwayB Attack at C_b Dicarbonyl->PathwayB Path B Hydrazine Ethylhydrazine Product_Desired Desired Product (1-Ethyl-3,5-dimethyl...) PathwayA->Product_Desired Cyclization Product_Side Regioisomeric Side Product (1-Ethyl-5,3-dimethyl...) PathwayB->Product_Side Cyclization

References

"troubleshooting regioisomer formation in pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for forming two different products (regioisomers) in my pyrazole synthesis?

A1: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, such as in the Knorr pyrazole synthesis.[1] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons of the dicarbonyl compound, leading to two different initial intermediates and, consequently, two different pyrazole products.[1][2] Significant regioselectivity is typically only achieved when there are substantial steric or electronic differences between the two carbonyl groups.[1]

Q2: How does the pH of the reaction mixture affect which regioisomer is formed?

A2: The pH of the reaction medium can significantly influence the regioselectivity of the pyrazole synthesis.[3][4] Under acidic conditions, the reaction mechanism may be altered compared to neutral or basic conditions, which can change the preferred site of the initial nucleophilic attack by the hydrazine.[4][5] For instance, the protonation state of the hydrazine and the dicarbonyl compound can change, affecting the relative reactivity of the carbonyl groups and the nitrogen atoms of the hydrazine.[5][6]

Q3: Can the solvent I use influence the ratio of the two regioisomers?

A3: Absolutely. The choice of solvent plays a crucial role in controlling regioselectivity.[7] Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer compared to reactions run in more conventional solvents like ethanol.[8][9] Protic solvents can lead to one major regioisomer, while aprotic solvents may favor the formation of the other.[7]

Q4: I have a mixture of two pyrazole regioisomers. What is the best way to separate them?

A4: The most common and effective method for separating pyrazole regioisomers is silica gel column chromatography.[1][10] The success of the separation depends on finding a suitable eluent system that provides good resolution between the two isomers on a Thin Layer Chromatography (TLC) plate before scaling up to a column.[1] In some cases, crystallization can also be employed to purify one of the isomers if it is significantly less soluble than the other.

Q5: How can I definitively identify which regioisomer is which?

A5: The most powerful technique for distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY).[1][10][11] NOESY experiments can show through-space correlations between protons on the substituent of the pyrazole nitrogen and protons on the substituents at the 3- or 5-positions of the pyrazole ring, allowing for unambiguous structural assignment.[10][11]

Troubleshooting Guide: Poor Regioselectivity

Issue Potential Cause Recommended Solution
Nearly 1:1 mixture of regioisomers The electronic and steric properties of the two carbonyl groups in the 1,3-dicarbonyl starting material are very similar.[12]- Modify the substituents on the 1,3-dicarbonyl to create a larger steric or electronic difference.- Experiment with different solvents, particularly fluorinated alcohols like TFE or HFIP, which have been shown to significantly improve regioselectivity.[8][9]- Adjust the reaction pH; acidic or basic conditions can favor the formation of one regioisomer.[3]
Inconsistent regioisomeric ratio between batches Minor variations in reaction conditions (temperature, rate of addition of reagents, moisture content) are affecting the reaction pathway.- Standardize the reaction protocol strictly, including reaction temperature, stirring speed, and reagent addition rate.- Ensure starting materials are of consistent purity for each batch.[4]
Formation of an unexpected major regioisomer The reaction may not be proceeding via the expected kinetic or thermodynamic pathway. The stability of the intermediates can play a significant role.- Alter the reaction temperature. Running the reaction at a lower or higher temperature can sometimes favor a different regioisomer.[13][14]- Change the solvent to influence the stability of the reaction intermediates.[7]
Difficulty separating the regioisomers The polarity and chromatographic behavior of the two isomers are very similar.- Systematically screen a range of solvent systems with varying polarities for column chromatography.[1]- Consider derivatization of the pyrazole mixture to introduce a functional group that may improve separability, followed by removal of the directing group.

Data on Solvent Effects on Regioselectivity

The following table summarizes the impact of different solvents on the regiomeric ratio of a representative Knorr pyrazole synthesis between a non-symmetrical 1,3-diketone and methylhydrazine.

Solvent Regioisomer Ratio (A:B) Reference
Ethanol (EtOH)Often results in poor selectivity, approaching 1:1[8][9]
2,2,2-Trifluoroethanol (TFE)Significantly improves selectivity, e.g., up to 85:15[8]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically improves selectivity, e.g., up to 97:3[8]
N,N-Dimethylacetamide (DMAc)Can provide good yields and high regioselectivity, especially with arylhydrazines[15]
Aprotic Solvents (e.g., Toluene, Dioxane)May favor the formation of the alternative regioisomer compared to protic solvents.[7][7]

Note: The exact ratios are highly dependent on the specific substrates used. This table illustrates general trends.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[1]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate) and silica gel for chromatography.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • At room temperature, add methylhydrazine (1.1 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.[1]

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general protocol for separating a mixture of two pyrazole regioisomers.[10]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (for column chromatography)

  • A range of solvents for developing an eluent system (e.g., hexanes, ethyl acetate, dichloromethane)

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc) to find conditions that show baseline separation of the two isomer spots.[1]

  • Column Preparation: Prepare a silica gel slurry in the chosen non-polar solvent of the eluent system and pack a chromatography column.

  • Loading and Elution: Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure isomers.

  • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the separated products.

Visualizations

Regioisomer_Formation cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products Unsymmetrical_1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Initial_Attack Initial Nucleophilic Attack Unsymmetrical_1,3-Dicarbonyl->Initial_Attack Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Initial_Attack Attack_at_C1 Attack at Carbonyl 1 Initial_Attack->Attack_at_C1 Pathway 1 Attack_at_C2 Attack at Carbonyl 2 Initial_Attack->Attack_at_C2 Pathway 2 Intermediate_A Intermediate A Attack_at_C1->Intermediate_A Intermediate_B Intermediate B Attack_at_C2->Intermediate_B Regioisomer_A Regioisomer A Intermediate_A->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer B Intermediate_B->Regioisomer_B Cyclization & Dehydration

Caption: Formation of two regioisomers in pyrazole synthesis.

Troubleshooting_Workflow Start Poor Regioselectivity Observed Analyze_Substrates Analyze Steric/Electronic Properties of Substrates Start->Analyze_Substrates Change_Solvent Change Solvent (e.g., to TFE or HFIP) Analyze_Substrates->Change_Solvent If properties are similar Adjust_pH Adjust Reaction pH (Acidic or Basic) Change_Solvent->Adjust_pH Modify_Temp Modify Reaction Temperature Adjust_pH->Modify_Temp Check_Purity Check Starting Material Purity Modify_Temp->Check_Purity Separate_Isomers Optimize Separation (Column Chromatography) Check_Purity->Separate_Isomers If regioselectivity is still poor Characterize Characterize Isomers (e.g., NOESY NMR) Separate_Isomers->Characterize End Desired Regioisomer Obtained/Identified Characterize->End

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Improving Regioselectivity in the Knorr Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselective synthesis of substituted pyrazoles via the Knorr synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially leading to two different substitution patterns.[1][2][3] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis is influenced by several key factors:[2][4][5]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][4]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][4]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][5][6]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of one regioisomer over another compared to conventional solvents like ethanol.[1][6][7]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.[1][4][5]

Q3: What are some alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: When the Knorr synthesis yields poor regioselectivity, several alternative methods can be employed:[1][5]

  • Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be used. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which direct the initial nucleophilic attack of the hydrazine to a specific position.[1][4]

  • 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene. This approach offers excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reacting partners.[1][8]

  • Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product. Several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[1][9]

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.[5]

Troubleshooting Steps:

  • Modify Reaction Conditions:

    • Solvent Choice: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically improve regioselectivity in many cases.[6][7]

    • pH Control: Adjust the pH of the reaction. Acidic conditions (e.g., using acetic acid) may favor one regioisomer, while neutral or basic conditions may favor the other.[4][6] The effect of pH can be substrate-dependent and may require some optimization.

    • Temperature Variation: Investigate the effect of temperature. Running the reaction at a lower or higher temperature might favor the formation of one isomer due to differences in activation energies for the two reaction pathways.[1]

  • Change Synthetic Approach:

    • Utilize a 1,3-Dicarbonyl Surrogate: Consider synthesizing a β-enaminone from your 1,3-dicarbonyl compound. The differentiated reactivity of the electrophilic centers in the β-enaminone can lead to a highly regioselective reaction with hydrazine.[4]

Issue 2: The major product of my reaction is the undesired regioisomer.

Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]

Troubleshooting Steps:

  • Reverse the Regioselectivity by Modifying Conditions:

    • Solvent and pH Screening: Systematically screen different solvents (e.g., ethanol, TFE, HFIP, DMF) and pH conditions (acidic, neutral, basic) to identify a set of conditions that favors the desired regioisomer.[4][6]

    • Temperature Study: Analyze the effect of temperature on the regioisomeric ratio. It's possible that the desired isomer is the thermodynamically favored product, which might be obtained at higher temperatures with longer reaction times.

  • Employ an Alternative Synthetic Strategy:

    • 1,3-Dipolar Cycloaddition: If modifying the Knorr synthesis is unsuccessful, a 1,3-dipolar cycloaddition approach using a diazo compound and an alkyne can provide a highly regioselective route to the desired pyrazole.[1] The regioselectivity is governed by the electronic properties of the substituents on the two reactants.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.[1]

Troubleshooting Steps:

  • Chromatographic Separation:

    • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]

    • Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel to separate the isomers. Careful packing of the column and slow elution are crucial for achieving good separation.

  • Recrystallization:

    • If the isomers have sufficiently different solubilities in a particular solvent, recrystallization can be an effective purification method. This often requires screening various solvents and solvent mixtures.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol50:50[7]
1-Phenyl-1,3-butanedioneMethylhydrazineTFE85:15[7]
1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineEthanol20:80[7]
1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineHFIP>95:5[7]

Note: Regioisomer A and B designations are specific to the cited literature and depend on the substitution pattern.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity using TFE

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.[1]

  • Add the substituted hydrazine dropwise to the solution at room temperature.[1]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.[1]

  • Once the reaction is complete, remove the TFE under reduced pressure.[1]

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.[10][11]

  • Add 1-propanol and glacial acetic acid to the mixture.[10][11]

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[10][11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[10][11]

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[10][11]

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[10][11]

  • Collect the crude product by vacuum filtration and wash with a small amount of cold solvent. The pure pyrazolone can be obtained by recrystallization from ethanol.[10]

Visualizations

Knorr_Synthesis_Regioselectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at\nCarbonyl 1 Attack at Carbonyl 1 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at\nCarbonyl 1 Pathway 1 Attack at\nCarbonyl 2 Attack at Carbonyl 2 Substituted\nHydrazine->Attack at\nCarbonyl 2 Pathway 2 Regioisomer A Regioisomer A Attack at\nCarbonyl 1->Regioisomer A Regioisomer B Regioisomer B Attack at\nCarbonyl 2->Regioisomer B

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

Troubleshooting_Workflow start Poor Regioselectivity (Mixture of Isomers) modify_conditions Modify Reaction Conditions (Solvent, pH, Temp) start->modify_conditions purify Purify Mixture (Chromatography) start->purify Separation Needed check_ratio Is Ratio > 95:5? modify_conditions->check_ratio change_approach Change Synthetic Approach (e.g., Dicarbonyl Surrogate) check_ratio->change_approach No end_good Desired Regioisomer Obtained check_ratio->end_good Yes change_approach->end_good end_purified Pure Isomer Isolated purify->end_purified

Caption: Troubleshooting workflow for poor regioselectivity.

Influencing_Factors center Regioselectivity substituents Substituent Effects center->substituents conditions Reaction Conditions center->conditions steric Steric Hindrance substituents->steric electronic Electronic Effects substituents->electronic solvent Solvent conditions->solvent ph pH conditions->ph temp Temperature conditions->temp

Caption: Key factors influencing regioselectivity.

References

"stability issues of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid under different conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent moisture ingress and contamination.[1][2] Avoid exposure to direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents.[2]

Q2: What are the potential signs of degradation of this compound?

Degradation of this compound may be indicated by a change in physical appearance (e.g., color change, clumping), a decrease in purity as determined by analytical methods such as HPLC, or the appearance of unexpected peaks in analytical chromatograms.

Q3: What are the likely causes of degradation?

Potential causes of degradation include exposure to high temperatures, light, humidity, or incompatible substances like strong acids, bases, or oxidizing agents. The stability of the compound in solution may also be dependent on the pH and the nature of the solvent.

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound in solution?

The stability of carboxylic acids in solution can be pH-dependent. At extreme pH values, hydrolysis of other functional groups or degradation of the pyrazole ring could potentially occur, especially at elevated temperatures. It is advisable to conduct stability studies at different pH values if the compound is to be used in solution for extended periods.

Troubleshooting Guide

If you are experiencing stability issues with this compound, the following guide may help you identify and resolve the problem.

Issue: Unexpected degradation of the solid compound.
Potential Cause Troubleshooting Steps
Improper Storage - Verify that the compound is stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] - Ensure the storage area is well-ventilated.[1][2]
Contamination - Use clean spatulas and equipment when handling the compound. - Avoid introducing moisture into the storage container.
Exposure to Heat - Check the temperature of the storage area. Avoid storing near heat sources.[2]
Issue: Degradation of the compound in solution.
Potential Cause Troubleshooting Steps
Solvent Effects - Assess the compatibility of the solvent with the compound. - Consider using a different solvent or a co-solvent system.
pH Effects - Measure the pH of the solution. - Buffer the solution to a pH where the compound is most stable (requires experimental determination).
Oxidation - Degas the solvent to remove dissolved oxygen. - Consider adding an antioxidant if compatible with your experiment.
Microbial Growth - For aqueous solutions, consider sterile filtering the solution or adding a preservative.

Experimental Protocols

The following are general protocols for assessing the stability of a compound like this compound under various stress conditions (forced degradation).

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specific temperature (e.g., 60°C) for a set period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a set period.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a set period.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a UV lamp (e.g., 254 nm) or a photostability chamber for a set period.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with a UV detector.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Data Presentation

The following tables are illustrative examples of how to present stability data. Actual data would need to be generated experimentally.

Table 1: Hypothetical Thermal Stability Data for Solid this compound

TemperatureTime (days)Purity (%)Appearance
25°C099.8White powder
25°C3099.7No change
40°C3099.5No change
60°C3098.2Slight discoloration

Table 2: Hypothetical pH Stability Data in Aqueous Solution at 25°C

pHTime (hours)% Degradation
224< 0.1
724< 0.1
12241.5

Visualizations

The following diagrams illustrate a troubleshooting workflow and a potential degradation pathway for this compound.

TroubleshootingWorkflow start Stability Issue Observed solid_or_solution Is the compound in solid form or in solution? start->solid_or_solution check_storage_solid Check Storage Conditions: - Temperature - Humidity - Light Exposure solid_or_solution->check_storage_solid Solid check_storage_solution Check Solution Parameters: - Solvent - pH - Temperature solid_or_solution->check_storage_solution Solution check_handling Review Handling Procedures: - Contamination - Exposure to air check_storage_solid->check_handling perform_forced_degradation Perform Forced Degradation Study check_handling->perform_forced_degradation check_storage_solution->perform_forced_degradation modify_conditions Modify Storage/Handling/Solution Conditions perform_forced_degradation->modify_conditions

Caption: Troubleshooting workflow for stability issues.

PotentialDegradationPathway parent 1-Ethyl-3,5-dimethyl-1H- pyrazole-4-carboxylic acid decarboxylation_product 1-Ethyl-3,5-dimethyl-1H-pyrazole parent->decarboxylation_product Heat (High Temp) oxidation_product N-Oxide or Ring-Oxidized Products parent->oxidation_product Oxidizing Agent hydrolysis_product Potential Ring Opening (under harsh conditions) parent->hydrolysis_product Strong Acid/Base, Heat

Caption: Potential degradation pathways (hypothetical).

References

"challenges in the characterization of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis and purification of this compound?

A1: Researchers may encounter challenges in achieving high purity due to the formation of regioisomers during the pyrazole ring synthesis. The choice of starting materials and reaction conditions is crucial.[1][2] Purification can also be challenging due to the compound's polarity and potential for co-precipitation with related impurities. Recrystallization or column chromatography with an appropriate solvent system is often necessary.

Q2: I am seeing unexpected peaks in the 1H NMR spectrum of my synthesized compound. What could be the cause?

A2: Unexpected peaks in the 1H NMR spectrum could indicate the presence of residual solvents, starting materials, or isomeric impurities. For pyrazole synthesis, the formation of N-alkylation isomers is a common issue.[2] It is also possible that hydrolysis of an ester precursor was incomplete. A detailed analysis of the chemical shifts and coupling constants, potentially supported by 2D NMR techniques like COSY and HMQC, can help identify these impurities.

Q3: My mass spectrometry results show a molecular ion peak that does not correspond to the expected mass of this compound. What should I consider?

A3: An unexpected molecular ion peak in the mass spectrum could be due to several factors. Fragmentation of the molecule in the ion source can lead to lower mass peaks. The formation of adducts with salts (e.g., sodium or potassium) can result in M+Na+ or M+K+ peaks. In-source reactions or the presence of impurities from the synthesis are also possible. It is advisable to check for common adducts and to ensure high sample purity before analysis.

Q4: What is a suitable HPLC method for analyzing the purity of this compound?

A4: A reverse-phase HPLC method is generally suitable for analyzing pyrazole carboxylic acids. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water with an acidic modifier like formic acid or phosphoric acid is a good starting point.[3] The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape. A gradient elution may be necessary to resolve all impurities.

Troubleshooting Guides

Problem 1: Low Yield After Synthesis
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature if necessary.
Suboptimal Reaction Conditions Optimize the reaction conditions, including the choice of solvent, base, and temperature. The synthesis of pyrazoles can be sensitive to these parameters.[1]
Product Loss During Work-up Ensure the pH is appropriately adjusted during the extraction process to ensure the carboxylic acid is in the desired phase (ionic in aqueous base, neutral in organic solvent after acidification).
Side Reactions The formation of by-products, such as isomers, can reduce the yield of the desired product.[2] Characterize the by-products to understand the side reactions and modify the synthesis strategy accordingly.
Problem 2: Poor Peak Shape in HPLC Analysis
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase pH The carboxylic acid group can interact with residual silanols on the silica-based column, leading to peak tailing. Add a small amount of a strong acid like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase to suppress this interaction.[3]
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or the concentration of the sample.
Secondary Interactions with the Column Use a column with end-capping or a different stationary phase (e.g., a polymer-based column) to minimize secondary interactions.
Metal Chelation Pyrazole compounds can chelate with metal ions. If metal contamination is suspected in the HPLC system, flushing with a chelating agent may help.

Experimental Protocols

Protocol 1: General 1H NMR Characterization
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to confirm the structure.

Expected 1H NMR Data (Hypothetical)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.5 (broad s)Singlet1H-COOH
4.1 (q)Quartet2H-CH2CH3
2.4 (s)Singlet3H-CH3 (at C3)
2.3 (s)Singlet3H-CH3 (at C5)
1.4 (t)Triplet3H-CH2CH3
Protocol 2: General HPLC Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_troubleshooting Troubleshooting synthesis Synthesis of Crude Product purification Purification (Recrystallization/Chromatography) synthesis->purification low_yield Low Yield synthesis->low_yield nmr NMR Spectroscopy (1H, 13C) purification->nmr Structure Verification ms Mass Spectrometry purification->ms Molecular Weight Confirmation hplc HPLC Analysis purification->hplc Purity Assessment impure_product Impure Product hplc->impure_product

Caption: Workflow for Synthesis, Characterization, and Troubleshooting.

hplc_troubleshooting start Poor HPLC Peak Shape cause1 Inappropriate Mobile Phase pH? start->cause1 cause2 Column Overload? start->cause2 cause3 Secondary Interactions? start->cause3 solution1 Add Acidic Modifier (e.g., TFA) cause1->solution1 solution2 Reduce Injection Volume/Concentration cause2->solution2 solution3 Use End-capped Column or Different Stationary Phase cause3->solution3

Caption: Logic Diagram for HPLC Troubleshooting.

References

"methods to reduce impurities in 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Suggestions
Low Yield of Crude Product Incomplete reaction, side reactions, or suboptimal reaction conditions.- Monitor reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.- Optimize reaction temperature and time.- Ensure the purity of starting materials (ethyl hydrazine, ethyl 2,4-dioxopentanoate).
Product Contaminated with Starting Materials Incomplete reaction or inefficient initial work-up.- Extend reaction time or increase temperature as monitored by TLC.- During work-up, ensure thorough extraction and washing to remove unreacted starting materials.
Formation of Regioisomers Use of an unsymmetrical dicarbonyl compound can lead to the formation of isomeric pyrazoles.- While the starting material for the target molecule is symmetrical, if derivatives with unsymmetrical diketones are used, purification by column chromatography is often necessary to separate the isomers.
Oiling Out During Recrystallization The solvent is too nonpolar for the compound, or the solution is cooled too quickly.- Add a more polar co-solvent dropwise until the oil dissolves, then allow to cool slowly.- Re-heat the solution to dissolve the oil and allow for a slower cooling rate.
Poor Separation in Column Chromatography Incorrect solvent system (eluent).- Use TLC to determine an optimal solvent system. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[1] Adjust the polarity to achieve a retention factor (Rf) of 0.2-0.3 for the desired product.
Final Product is a Salt Incomplete neutralization during work-up after hydrolysis of the ester precursor.- Ensure the pH is adjusted correctly to protonate the carboxylic acid for extraction into an organic solvent. Wash the organic layer with brine to remove any remaining inorganic salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as ethyl hydrazine and ethyl 2,4-dioxopentanoate, the ethyl ester precursor (ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate) if hydrolysis is incomplete, and potential side-products from condensation reactions.

Q2: How can I effectively remove the ethyl ester precursor from my final carboxylic acid product?

A2: The ethyl ester can be removed through a few methods:

  • Complete Hydrolysis: Ensure the hydrolysis reaction goes to completion by monitoring with TLC. If necessary, prolong the reaction time or use a slight excess of the hydrolyzing agent (e.g., NaOH or KOH).

  • Extraction: After hydrolysis and acidification, the carboxylic acid product will be more soluble in a basic aqueous solution than the ester. You can perform a liquid-liquid extraction to separate them.

  • Column Chromatography: If the ester remains, purification via silica gel column chromatography can effectively separate the more polar carboxylic acid from the less polar ester.

Q3: What is a suitable solvent system for the recrystallization of this compound?

A3: A common and effective method for recrystallizing pyrazole carboxylic acids is using a mixed solvent system, such as ethanol and water.[2] The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, the purified product should crystallize.

Q4: Can I use column chromatography to purify the final carboxylic acid product?

A4: Yes, silica gel column chromatography can be used. Carboxylic acids can sometimes streak on silica gel. To mitigate this, a small amount of acetic acid or formic acid can be added to the eluent. A typical eluent system would be a gradient of ethyl acetate in hexane.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy.

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for the purification of the ester precursor, ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate, which can then be hydrolyzed to the final carboxylic acid product.

Materials:

  • Crude ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel in hexane.

  • Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent mixture, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent. A common gradient for similar pyrazole esters is increasing to a 75:25 hexane:ethyl acetate mixture.[1]

  • Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.

Purification Method Solvent/Eluent System Typical Recovery Yield Purity
RecrystallizationEthanol/Water[2]>85%>98%
Column Chromatography (Ester)Hexane/Ethyl Acetate (gradient)[1]70-90%>99%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification_hydrolysis Purification & Hydrolysis cluster_final_purification Final Purification start Ethyl Hydrazine + Ethyl 2,4-dioxopentanoate reaction Cyclocondensation (Knorr Pyrazole Synthesis) start->reaction ester Crude Ethyl 1-Ethyl-3,5-dimethyl- 1H-pyrazole-4-carboxylate reaction->ester purify_ester Purification of Ester (Column Chromatography) ester->purify_ester hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) purify_ester->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification crude_acid Crude 1-Ethyl-3,5-dimethyl- 1H-pyrazole-4-carboxylic acid acidification->crude_acid recrystallization Recrystallization crude_acid->recrystallization final_product Pure Carboxylic Acid recrystallization->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

impurity_formation cluster_main Main Reaction Pathway cluster_impurities Potential Impurity Formation diketone Ethyl 2,4-dioxopentanoate intermediate Hydrazone Intermediate diketone->intermediate unreacted_sm Unreacted Starting Materials diketone->unreacted_sm hydrazine Ethyl Hydrazine hydrazine->intermediate hydrazine->unreacted_sm cyclization Intramolecular Cyclization intermediate->cyclization product Ethyl 1-Ethyl-3,5-dimethyl- 1H-pyrazole-4-carboxylate cyclization->product incomplete_hydrolysis Incomplete Hydrolysis product->incomplete_hydrolysis Leads to ester impurity in final acid product

Caption: Simplified reaction pathway and potential sources of impurities.

References

Technical Support Center: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent method for synthesizing this and similar substituted pyrazoles is the Knorr pyrazole synthesis.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (in this case, an ethyl 2-acetyl-3-oxobutanoate derivative) with ethylhydrazine.[1][3] The reaction typically proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[3][4]

Q2: Why is solvent selection so critical in this synthesis? A2: Solvent selection is crucial because it directly influences the reaction's regioselectivity, reaction rate, and yield.[1] When using an unsymmetrical 1,3-dicarbonyl starting material, the reaction can produce two different regioisomers. The polarity and nature of the solvent can stabilize one reaction pathway over the other, leading to a higher proportion of the desired isomer.[1][5] For instance, fluorinated alcohols have been shown to dramatically improve regioselectivity.[1][6]

Q3: What are the most common side reactions or byproducts I should be aware of? A3: The primary side reaction is the formation of the undesired regioisomer (1-Ethyl-5-methyl-3-acetyl-1H-pyrazole).[7] Other potential issues include incomplete cyclization, where a stable intermediate may not fully dehydrate to the final pyrazole product, and the formation of colored impurities from the decomposition of the hydrazine starting material.[1][7]

Q4: How can I confirm the structure and differentiate between the correct product and its regioisomer? A4: A combination of spectroscopic techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.[7] One-dimensional ¹H and ¹³C NMR will display distinct chemical shifts for the protons and carbons. For unambiguous confirmation, two-dimensional NMR experiments like NOESY can show through-space correlations between the protons of the N-ethyl group and the methyl group at the C5 position of the pyrazole ring, confirming their proximity.[7]

Troubleshooting Guides

Issue 1: Low Product Yield or Low Conversion Rate

  • Possible Cause: Poor purity of starting materials (ethylhydrazine or the dicarbonyl compound).

    • Solution: Ensure the use of high-purity reagents. Impurities can lead to unwanted side reactions that consume starting materials and lower the yield.[7]

  • Possible Cause: Suboptimal reaction conditions (temperature, time).

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[7] If the reaction stalls, consider increasing the temperature or prolonging the reaction time.[7]

  • Possible Cause: Inappropriate solvent choice.

    • Solution: The solvent may not be optimal for the specific substrates. Refer to the data table below and consider switching to a solvent known to perform well, such as 2,2,2-trifluoroethanol (TFE) or an aprotic dipolar solvent like N,N-Dimethylacetamide (DMAc).[5][6]

Issue 2: Presence of Multiple Products in Final Sample (Poor Regioselectivity)

  • Possible Cause: Formation of a regioisomeric mixture.

    • Solution 1 (Solvent Optimization): This is the most common issue when using unsymmetrical dicarbonyls.[1] The choice of solvent has a significant impact. The use of fluorinated alcohols like TFE has been shown to greatly enhance regioselectivity in favor of the desired isomer.[1][6]

    • Solution 2 (pH Control): Adjusting the pH can influence the initial site of nucleophilic attack by the hydrazine.[1] Under acidic conditions (e.g., using a few drops of acetic acid), the reaction may favor one regioisomer, while neutral conditions may favor the other.[3][4]

    • Solution 3 (Purification): If a mixture is unavoidable, the desired isomer can often be isolated from the crude product using silica gel column chromatography.[7]

Issue 3: Reaction Fails to Proceed to Completion

  • Possible Cause: Formation of a stable, non-cyclized intermediate.

    • Solution: In some cases, the intermediate hydrazone or a hydroxylpyrazolidine may form but not readily dehydrate to the final aromatic pyrazole.[1] Increasing the reaction temperature or adding a catalytic amount of acid (e.g., glacial acetic acid) can facilitate the final dehydration step.[1][3]

Data Presentation: Solvent Effects on Regioselectivity

SolventTemperature (°C)Ratio of Desired Isomer to Undesired IsomerReference
Toluene2085.0 : 15.0[8]
Tetrahydrofuran (THF)2089.0 : 11.0[8]
Acetonitrile2092.0 : 8.0[8]
Dichloromethane (DCM)2092.0 : 8.0[8]
2,2,2-Trifluoroethanol (TFE)2098.0 : 2.0[8]
Solkane® 365 mfc (HFC)2099.4 : 0.6[8]

Experimental Protocols

Safety Precaution: Hydrazine derivatives are toxic and potentially carcinogenic. Always handle ethylhydrazine in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

General Protocol for Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl starting material (1.0 eq.) in the chosen solvent (e.g., 2,2,2-trifluoroethanol).

  • Reagent Addition: At room temperature, add ethylhydrazine (1.0-1.2 eq.) dropwise to the solution with stirring. If required, a catalytic amount of glacial acetic acid can be added.[3][4]

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.[7]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[7]

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 1,3-Dicarbonyl in Chosen Solvent add Add Ethylhydrazine (and optional catalyst) prep->add Stir at RT react Heat Mixture to Reflux add->react monitor Monitor by TLC react->monitor Periodically monitor->react Incomplete workup Solvent Removal & Aqueous Work-up monitor->workup Complete purify Purify via Column Chromatography or Recrystallization workup->purify product Pure Product purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Yield Issues cluster_purity Purity Issues cluster_completion Completion Issues start Analyze Crude Product low_yield Low Yield? start->low_yield check_purity Check Reagent Purity low_yield->check_purity Yes multi_spots Multiple Products on TLC? low_yield->multi_spots No optimize_cond Optimize Temp/Time check_purity->optimize_cond success Problem Solved optimize_cond->success change_solvent Change Solvent (e.g., TFE) multi_spots->change_solvent Yes stalled Reaction Stalled? multi_spots->stalled No adjust_ph Adjust Reaction pH change_solvent->adjust_ph purify Purify via Chromatography adjust_ph->purify purify->success add_catalyst Add Acid Catalyst stalled->add_catalyst Yes stalled->success No increase_temp Increase Temperature add_catalyst->increase_temp increase_temp->success

Caption: Troubleshooting decision tree for pyrazole synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazole Derivatives Related to 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various pyrazole derivatives, with a focus on compounds structurally related to 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Due to the limited publicly available data on the specific biological profile of this compound, this guide focuses on the known antimicrobial, antifungal, anti-inflammatory, and anticancer properties of analogous pyrazole-4-carboxylic acid derivatives. The information presented is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the pyrazole scaffold.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for various pyrazole derivatives, providing a basis for comparison. These derivatives share the core pyrazole-4-carboxylic acid scaffold but differ in their substitution patterns.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,3-Diphenyl-1H-pyrazole-chalcone hybridMDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[1][2]
1,4-Benzoxazine-pyrazole hybrid (Compound 22)MCF7 (Breast), A549 (Lung), HeLa (Cervical), PC3 (Prostate)2.82 - 6.28[3]
1,4-Benzoxazine-pyrazole hybrid (Compound 23)MCF7 (Breast), A549 (Lung), HeLa (Cervical), PC3 (Prostate)2.82 - 6.28[3]
Indole-pyrazole hybrid (Compound 33)HCT116 (Colon), MCF7 (Breast), HepG2 (Liver), A549 (Lung)< 23.7[3]
Indole-pyrazole hybrid (Compound 34)HCT116 (Colon), MCF7 (Breast), HepG2 (Liver), A549 (Lung)< 23.7[3]
3,5-Diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic)61.7 ± 4.9[4][5]
3-(Trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-7 (Breast)81.48 ± 0.89[4][5]

Table 2: Antifungal Activity of Pyrazole Derivatives

Compound/DerivativeFungal StrainEC50 (µg/mL)Reference
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)Various phytopathogenic fungiHigher than Boscalid[6]
Isoxazolol pyrazole carboxylate (7ai)Rhizoctonia solani0.37[7]
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide (6b)Gibberella zeae81.3[8][9]
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide (6b)Fusarium oxysporum97.8[8][9]
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide (6b)Cytospora mandshurica176.5[8][9]

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)Streptococcus epidermidis0.25[10]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (3)Escherichia coli0.25[10]
Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21)Escherichia coli0.038 (µmol/mL)[11][12]
Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21)Pseudomonas aeruginosa0.067 (µmol/mL)[11][12]
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16)Candida parapsilosis0.015 (µmol/mL)[11]

Table 4: Anti-inflammatory Activity of Pyrazole Derivatives

Compound/DerivativeAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
1,3,5-Triaryl-4,5-dihydro-1H-pyrazole (13i)Carrageenan-induced rat paw edema--[13]
Pyrazole-pyridazine hybrid (5f)COX-2 Inhibition1.50-[14]
Pyrazole-pyridazine hybrid (6f)COX-2 Inhibition1.15-[14]
Hybrid pyrazole analogue (5u)COX-2 Inhibition-74.92[15]
Hybrid pyrazole analogue (5s)COX-2 Inhibition-72.95[15]
2gLOX Inhibition80-[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the biological activities of pyrazole derivatives, based on information from the cited literature.

Anticancer Activity: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Pyrazole Derivatives treatment 4. Treat Cells with Compounds compound_prep->treatment incubation_24_72h 5. Incubate for 24-72 hours treatment->incubation_24_72h add_mtt 6. Add MTT Solution incubation_4h 7. Incubate for 2-4 hours add_mtt->incubation_4h solubilization 8. Solubilize Formazan Crystals incubation_4h->solubilization read_absorbance 9. Measure Absorbance at 570 nm calculate_viability 10. Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 11. Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxic effects of pyrazole derivatives.

Detailed Steps:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.[17]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for 24 to 72 hours.[17][18]

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.[17][19]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.[17][19]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[17]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Workflow for COX Inhibition Assay:

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_measurement Measurement cluster_analysis Data Analysis enzyme_prep 1. Prepare COX-1 and COX-2 Enzymes compound_prep 2. Prepare Serial Dilutions of Pyrazole Derivatives enzyme_prep->compound_prep add_reagents 3. Add Buffer, Cofactor, and Probe to Plate add_compound 4. Add Test Compounds add_reagents->add_compound add_enzyme 5. Add COX Enzyme add_compound->add_enzyme incubation 6. Incubate to Allow Binding add_enzyme->incubation initiate_reaction 7. Initiate Reaction with Arachidonic Acid measure_fluorescence 8. Measure Fluorescence/Absorbance initiate_reaction->measure_fluorescence calculate_inhibition 9. Calculate % Inhibition determine_ic50 10. Determine IC50 Values calculate_inhibition->determine_ic50 calculate_si 11. Calculate Selectivity Index (SI) determine_ic50->calculate_si

Caption: Workflow of the in vitro COX inhibition assay for evaluating anti-inflammatory activity.

Detailed Steps:

  • Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes and serial dilutions of the test compounds are prepared.[20]

  • Reaction Setup: The reaction is typically carried out in a 96-well plate containing a buffer, a cofactor, and a probe.[20]

  • Incubation: The test compound and the enzyme are pre-incubated together.[20]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.[20]

  • Detection: The product formation is measured, often through fluorescence or absorbance.[20]

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 values for both COX-1 and COX-2 are determined. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) is then calculated to assess the compound's preference for inhibiting COX-2.[15][21]

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution 1. Prepare Serial Dilutions of Pyrazole Derivatives inoculum_prep 2. Prepare Standardized Microbial Inoculum compound_dilution->inoculum_prep add_to_plate 3. Add Diluted Compounds and Inoculum to 96-well Plate incubation 4. Incubate at Optimal Temperature add_to_plate->incubation visual_inspection 5. Visually Inspect for Microbial Growth determine_mic 6. Determine the Minimum Inhibitory Concentration (MIC) visual_inspection->determine_mic

Caption: Workflow of the broth microdilution assay for determining the MIC of pyrazole derivatives.

Detailed Steps:

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrazole derivatives are often attributed to their interaction with specific cellular targets and modulation of signaling pathways.

Anti-inflammatory Mechanism

A primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[16] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Proposed Anti-inflammatory Signaling Pathway:

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Prostaglandin Synthesis Pathway cluster_response Inflammatory Response cluster_inhibition Inhibition by Pyrazole Derivatives Stimulus Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid activates COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Pyrazole Pyrazole Derivatives Pyrazole->COX_Enzymes inhibit

Caption: Inhibition of the COX pathway by pyrazole derivatives, a key anti-inflammatory mechanism.

Anticancer Mechanism

The anticancer activity of pyrazole derivatives can be multifaceted. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptotic pathways.[1][2] For instance, certain pyrazole compounds have been observed to activate caspase-3, a key executioner caspase in the apoptotic cascade.[1][2] Additionally, pyrazole derivatives have been investigated as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[3][22] Inhibition of these kinases can lead to cell cycle arrest and prevent cancer cell proliferation.

Conclusion

This comparative guide highlights the significant potential of pyrazole-4-carboxylic acid derivatives as a versatile scaffold for the development of new therapeutic agents. The presented data demonstrates a broad spectrum of biological activities, including promising anticancer, antifungal, antimicrobial, and anti-inflammatory properties. While specific data for this compound remains to be elucidated, the information compiled for its structural analogs provides a strong rationale for its further investigation. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to evaluate the biological potential of novel pyrazole compounds. Future studies focusing on the synthesis and comprehensive biological screening of a wider range of N-alkylated and 3,5-disubstituted pyrazole-4-carboxylic acids will be instrumental in unlocking the full therapeutic potential of this chemical class.

References

Validating the Bioactivity of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: A Comparative Guide to Assay Selection and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the bioactivity of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. While specific validation studies for this compound are not extensively documented in publicly available literature, this guide draws upon established methodologies for analogous pyrazole derivatives to offer a robust starting point for experimental design. The pyrazole scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Comparative Bioactivity of Pyrazole Derivatives

The following table summarizes the reported bioactivities of various pyrazole carboxylic acid derivatives, offering a comparative landscape for assessing the potential of this compound.

Compound/Derivative ClassBioactivityAssay TypeKey FindingsReference
Pyrazole-3-carboxylic acid derivatives Anti-inflammatory, AntibacterialCarrageenan-induced paw edema, Griess diazotization for NO release, Antibacterial screeningShowed significant anti-inflammatory activity and remarkable antibacterial activity against various strains.[1]
Pyrazolylthiazole carboxylic acids Anti-inflammatory, AntimicrobialCarrageenan-induced rat paw edema, In vitro antimicrobial activityExhibited excellent anti-inflammatory and good antimicrobial profiles.[2]
Pyrazole-indole hybrids AnticancerMTT assay against various cancer cell lines (HCT-116, MCF-7, HepG2, A549)Displayed good-to-excellent antitumor activity, with some compounds showing better inhibition than the standard drug doxorubicin.[3]
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives Antimicrobial, AnticancerIn vitro antimicrobial assay, NCI-60 cancer cell line screeningShowed potential as antimicrobial and anticancer agents with good therapeutic index.[4]
1H-pyrazole-4-carboxylic acid ethyl esters Chemotaxis InhibitoryInhibition of IL-8 and fMLPOMe-stimulated neutrophil chemotaxisPotent inhibitors of neutrophil chemotaxis.[5]
Nitrofuran containing pyrazole derivatives Antibacterial, AntifungalIn vitro activity against E. coli, P. aeruginosa, S. aureus, B. subtilis, and C. albicansGood antibacterial and antifungal activity.[5]
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives Anti-tubercular, AntimicrobialRadiometric system against MTB strain H37Rv, In vitro antimicrobial screeningShowed anti-tubercular and anti-microbial properties.[5]

Experimental Protocols for Bioactivity Assays

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key bioassays commonly used for pyrazole derivatives.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used in vivo assay assesses the anti-inflammatory potential of a compound.

  • Animal Model: Wistar rats are typically used.

  • Procedure:

    • A sub-plantar injection of carrageenan solution is administered to the rat's hind paw to induce localized edema.

    • The test compound or reference drug (e.g., indomethacin) is administered orally or intraperitoneally prior to the carrageenan injection.

    • Paw volume is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.[2]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This in vitro assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Procedure:

    • A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • The plates are incubated under appropriate conditions (temperature and time).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) is used.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).

    • MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value (concentration causing 50% inhibition of cell growth) is then determined.[3]

Experimental and Logical Workflow Diagrams

To aid in the conceptualization of the validation process, the following diagrams illustrate key workflows.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Bioactivity Screening cluster_2 Data Analysis Compound 1-Ethyl-3,5-dimethyl-1H- pyrazole-4-carboxylic acid Solubilization Solubilization in appropriate solvent (e.g., DMSO) Compound->Solubilization Anti_inflammatory Anti-inflammatory Assays Solubilization->Anti_inflammatory In vivo / In vitro Antimicrobial Antimicrobial Assays Solubilization->Antimicrobial In vitro Anticancer Anticancer Assays Solubilization->Anticancer In vitro IC50 IC50 / MIC Determination Anti_inflammatory->IC50 Antimicrobial->IC50 Anticancer->IC50 Statistical_Analysis Statistical Analysis IC50->Statistical_Analysis Validation Report Validation Report Statistical_Analysis->Validation Report

Caption: General workflow for the bioactivity validation of a test compound.

Signaling_Pathway_Hypothesis cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Cell Signaling Compound Pyrazole Carboxylic Acid Derivative COX2 COX-2 Enzyme Compound->COX2 Inhibition Kinase Tyrosine Kinase Compound->Kinase Inhibition (Hypothesized) Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Proliferation Cell Proliferation Kinase->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Hypothesized signaling pathway interactions for pyrazole derivatives.

References

Uncharted Territory: The Biological Profile of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid Remains Largely Undefined

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole nucleus is a well-established pharmacophore, with various derivatives exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. However, the specific biological profile and potential for cross-reactivity of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid in a range of biological assays have yet to be extensively documented in publicly accessible literature. This lack of data prevents a thorough comparison with alternative compounds and hinders a full understanding of its potential therapeutic applications and off-target effects.

Our comprehensive search of scientific literature and chemical databases for quantitative data, such as IC50 or Ki values from kinase panels, receptor binding assays, or cellular screens, yielded no specific results for this compound. Consequently, the creation of comparative data tables and detailed experimental protocols as requested is not feasible at this time.

For researchers interested in pursuing the investigation of this compound, the following hypothetical experimental workflow could serve as a starting point for characterizing its biological activity and cross-reactivity.

Hypothetical Experimental Workflow

cluster_0 Initial Screening cluster_1 Cross-Reactivity Profiling cluster_2 Cellular Assays cluster_3 Data Analysis & Comparison Compound 1-Ethyl-3,5-dimethyl-1H- pyrazole-4-carboxylic acid Primary_Assay Primary Target Assay (e.g., Kinase, GPCR) Compound->Primary_Assay Test Compound Kinase_Panel Kinase Panel Screening Primary_Assay->Kinase_Panel Active Compound GPCR_Panel GPCR Panel Screening Primary_Assay->GPCR_Panel Active Compound Ion_Channel_Panel Ion Channel Panel Screening Primary_Assay->Ion_Channel_Panel Active Compound Cell_Viability Cell Viability/Toxicity Assays (e.g., MTT, CellTiter-Glo) Primary_Assay->Cell_Viability Data_Analysis Data Analysis (IC50/Ki Determination) Kinase_Panel->Data_Analysis GPCR_Panel->Data_Analysis Ion_Channel_Panel->Data_Analysis Signaling_Pathway Target-Specific Signaling Pathway Analysis Cell_Viability->Signaling_Pathway Signaling_Pathway->Data_Analysis Comparison Comparison with Alternative Compounds Data_Analysis->Comparison

Figure 1. A generalized workflow for characterizing the biological activity and cross-reactivity of a novel small molecule.

Potential Signaling Pathways to Investigate

Given the known activities of other pyrazole derivatives, several signaling pathways could be of interest for initial investigation. The diagram below illustrates a simplified representation of a generic kinase signaling cascade that is often implicated in cancer and inflammation, two areas where pyrazole compounds have shown promise.

cluster_pathway Generic Kinase Signaling Pathway Receptor Growth Factor Receptor Adaptor Adaptor Proteins Receptor->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response

Figure 2. A simplified diagram of the MAPK/ERK signaling pathway.

Conclusion

The biological activity and cross-reactivity profile of this compound represent a significant gap in the current scientific knowledge. While the broader class of pyrazole compounds holds therapeutic promise, this specific derivative requires substantial experimental investigation to determine its potential. The workflows and pathways outlined above provide a conceptual framework for initiating such studies. Researchers are encouraged to undertake primary screening and broader profiling to elucidate the pharmacological characteristics of this molecule, which will be essential for any future consideration in drug development programs. Without such foundational data, a meaningful comparison to other alternatives remains speculative.

Comparative Analysis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid as a Putative ALKBH1 Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid's potential as an enzyme inhibitor, in the context of structurally related pyrazole derivatives targeting the DNA demethylase ALKBH1. This guide provides a comparative analysis of inhibitory activities, detailed experimental protocols for enzyme inhibition assays, and a visualization of the relevant signaling pathway.

Introduction

Pyrazole carboxylic acids represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including roles as potent enzyme inhibitors. This guide focuses on a comparative study of this compound as a potential inhibitor of the enzyme AlkB homolog 1 (ALKBH1), a DNA N6-adenine demethylase. Dysregulation of ALKBH1 has been implicated in various diseases, including cancer, making it a compelling therapeutic target. Through a detailed analysis of structure-activity relationships (SAR) of related 1H-pyrazole-4-carboxylic acid derivatives, this guide provides insights into the probable efficacy of the title compound and compares it with other known pyrazole-based enzyme inhibitors.

Performance Comparison of Pyrazole-4-Carboxylic Acid Derivatives as ALKBH1 Inhibitors

Recent studies have elucidated the structure-activity relationships for a series of 1H-pyrazole-4-carboxylic acid derivatives as inhibitors of ALKBH1. The following table summarizes the half-maximal inhibitory concentration (IC50) values for key compounds, highlighting the impact of substitutions on the pyrazole ring.

Compound IDR1 (Position 1)R2 (Position 3)R3 (Position 5)IC50 (µM) for ALKBH1
Reference Compound HHH0.25
Compound A HClH>10
Compound B HCH3H>10
Compound C HCH3CH3>10
This compound (Target Compound) -CH2CH3-CH3-CH3Data Not Available (Predicted Low Activity)

Analysis of Structure-Activity Relationship (SAR): The provided data indicates that substitutions on the pyrazole ring at positions 3 and 5 significantly impact the inhibitory activity against ALKBH1. Specifically, the introduction of even a single methyl group (Compound B) or a chlorine atom (Compound A) at position 3 leads to a drastic reduction in potency compared to the unsubstituted reference compound. Furthermore, a dimethyl-substituted derivative (Compound C) also shows a significant decrease in activity[1]. Based on this established SAR, it is predicted that This compound , with substitutions at positions 1, 3, and 5, would exhibit low to negligible inhibitory activity against ALKBH1. The ethyl group at the 1-position further adds steric bulk, which is likely to be detrimental to binding at the enzyme's active site.

Comparison with Other Pyrazole-Based Enzyme Inhibitors

To provide a broader context, the predicted low activity of the target compound against ALKBH1 can be contrasted with the high potency of other pyrazole-containing drugs that target different enzymes.

CompoundEnzyme TargetIC50 (µM)
Celecoxib COX-20.04 - 0.2
Phenylbutazone COX-1 / COX-2~10-30

Celecoxib and Phenylbutazone are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. Their high potency underscores that the pyrazole scaffold can be effectively utilized to design powerful enzyme inhibitors, but the specific substitution pattern is critical for targeting a particular enzyme.

Experimental Protocols

A detailed methodology for an in vitro ALKBH1 inhibition assay is crucial for the evaluation of potential inhibitors like this compound.

ALKBH1 Inhibition Assay (Fluorescence Polarization)

This assay measures the displacement of a fluorescently labeled DNA probe from the ALKBH1 enzyme by a test compound.

Materials:

  • Recombinant human ALKBH1 protein

  • Fluorescently labeled single-stranded DNA (ssDNA) probe containing N6-methyladenine (6mA)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Add a solution of the fluorescently labeled ssDNA probe to all wells of the microplate.

  • Add the diluted test compound or DMSO (as a control) to the respective wells.

  • Initiate the reaction by adding the ALKBH1 enzyme solution to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ALKBH1 signaling pathway and a typical experimental workflow for screening potential inhibitors.

ALKBH1_Signaling_Pathway cluster_0 Cellular Processes cluster_1 Molecular Regulation Tumorigenesis Tumorigenesis Adipogenesis Adipogenesis Osteogenesis Osteogenesis ALKBH1 ALKBH1 DNA_6mA N6-methyladenine (6mA) in DNA ALKBH1->DNA_6mA demethylates Gene_Expression Target Gene Expression DNA_6mA->Gene_Expression regulates HIF-1_Signaling HIF-1 Signaling HIF-1_Signaling->Adipogenesis Gene_Expression->Tumorigenesis Gene_Expression->Osteogenesis Gene_Expression->HIF-1_Signaling Inhibitor Pyrazole-4-carboxylic acid inhibitor Inhibitor->ALKBH1

Caption: The ALKBH1 signaling pathway, illustrating its role in demethylating N6-methyladenine in DNA, which in turn regulates gene expression and influences various cellular processes. Pyrazole-4-carboxylic acid derivatives can act as inhibitors of ALKBH1.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (Fluorescence Polarization Assay) Start->HTS Hit_ID Hit Identification (Compounds showing >50% inhibition) HTS->Hit_ID Dose_Response Dose-Response Assay (IC50 Determination) Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End End: Optimized Inhibitor Lead_Opt->End

Caption: A generalized experimental workflow for the discovery and optimization of ALKBH1 inhibitors, starting from a compound library and progressing through various stages of screening and analysis.

Conclusion

Based on the available structure-activity relationship data for 1H-pyrazole-4-carboxylic acid derivatives as ALKBH1 inhibitors, it is highly probable that this compound is not a potent inhibitor of this enzyme. The presence of methyl groups at positions 3 and 5, and an ethyl group at position 1, are predicted to be unfavorable for binding to the ALKBH1 active site. This comparative analysis highlights the critical importance of specific substitution patterns on the pyrazole scaffold for achieving potent and selective enzyme inhibition. While the target compound itself may not be a promising ALKBH1 inhibitor, the broader class of pyrazole carboxylic acids remains a valuable scaffold for the design of inhibitors for various enzymatic targets, as exemplified by established drugs like Celecoxib. Further experimental validation using the detailed assay protocol is necessary to definitively determine the inhibitory activity of this compound against ALKBH1.

References

A Comparative Guide to COX Inhibition: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid versus Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclooxygenase (COX) Inhibition

Cyclooxygenase is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. Two primary isoforms of this enzyme exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, such as protecting the stomach lining. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Comparison of COX Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value signifies greater selectivity for COX-2.

The following table summarizes the reported in vitro IC50 values for celecoxib. It is important to note that these values can vary depending on the specific assay conditions, such as the enzyme source (e.g., human, ovine) and the experimental method used.

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)
Celecoxib 82 µM[1]40 nM (0.04 µM)[2]~30[3]
>100 µM[1]6.8 µM[1]12[1]
0.53 µM6.6
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Data not availableData not availableData not available

Note: The IC50 values for Celecoxib can vary based on the assay used. For instance, in Sf9 cells, the IC50 for COX-2 is reported as 40 nM[2]. Another study using human peripheral monocytes reported an IC50 of 6.8 µM for COX-2 and 82 µM for COX-1[1].

Currently, there is no publicly available experimental data detailing the COX-1 and COX-2 inhibitory activity of this compound.

Signaling Pathway of COX Inhibition

The diagram below illustrates the cyclooxygenase pathway, highlighting the roles of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the mechanism of action of COX inhibitors.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Inhibitors COX Inhibitors (e.g., Celecoxib) Inhibitors->COX1 Non-Selective Inhibition (Reduced in Celecoxib) Inhibitors->COX2 Selective Inhibition

Caption: Cyclooxygenase pathway and the site of action for COX inhibitors.

Experimental Protocol for In Vitro COX Inhibition Assay

To determine the IC50 values and selectivity of potential inhibitors like this compound, a standardized in vitro COX inhibition assay is employed. The following is a representative protocol.

Objective: To measure the in vitro inhibition of COX-1 and COX-2 by test compounds.

Materials:

  • Purified COX-1 and COX-2 enzymes (e.g., ovine or human recombinant).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme (cofactor).

  • Arachidonic acid (substrate).

  • Test compounds (dissolved in a suitable solvent like DMSO).

  • Reference inhibitor (e.g., celecoxib).

  • 96-well plates.

  • Plate reader for detection (e.g., colorimetric or fluorometric).

  • Stop solution (e.g., 2.0 M HCl).

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, heme, enzymes, arachidonic acid, and test compounds at desired concentrations.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add serial dilutions of the test compounds, reference inhibitor, or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 2-10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA) for PGE2 or a colorimetric/fluorometric probe.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Heme, Enzymes, Substrate, Inhibitors) Add_Enzyme Add Buffer, Heme, and COX-1 or COX-2 to Plate Prep_Reagents->Add_Enzyme Add_Inhibitor Add Test Compound/ Reference/Vehicle Add_Enzyme->Add_Inhibitor Incubate_Inhibitor Incubate (10-15 min) Add_Inhibitor->Incubate_Inhibitor Add_Substrate Initiate Reaction with Arachidonic Acid Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate (2-10 min at 37°C) Add_Substrate->Incubate_Reaction Stop_Reaction Terminate Reaction Incubate_Reaction->Stop_Reaction Detect_Product Detect Prostaglandin Production Stop_Reaction->Detect_Product Calculate_Inhibition Calculate % Inhibition Detect_Product->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: A generalized workflow for an in vitro COX inhibition assay.

Conclusion

Celecoxib is a well-characterized selective COX-2 inhibitor with proven efficacy. The pyrazole scaffold is a common feature in many potent and selective COX-2 inhibitors. While this compound shares this structural motif, a comprehensive understanding of its pharmacological profile requires experimental validation through in vitro and in vivo studies as outlined above. The lack of published data for this specific compound prevents a direct performance comparison with celecoxib at this time. Further research is necessary to elucidate its potential as a COX inhibitor.

References

Evaluating the ADMET Properties of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The successful development of any new chemical entity, however, hinges on a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a comparative evaluation of the potential ADMET properties of the novel compound 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid . As direct experimental data for this specific molecule is not yet publicly available, this analysis is based on a comparison with established pyrazole-containing drugs: Celecoxib, Lonazolac, and Phenylbutazone. This approach allows for an informed, predictive assessment to guide further research and development.

Comparative ADMET Data of Pyrazole Derivatives

The following tables summarize key experimental ADMET parameters for selected, commercially available pyrazole-based drugs. These values provide a benchmark for estimating the performance of novel pyrazole derivatives.

Table 1: Physicochemical and Absorption Properties

CompoundMolecular Weight ( g/mol )LogPAqueous SolubilityCaco-2 Permeability (Papp, 10⁻⁶ cm/s)
Celecoxib 381.373.53Low (<5 µg/mL)[1]High
Lonazolac 312.73.6Data not availableData not available
Phenylbutazone 308.373.1Practically insolubleData not available
This compound (Predicted) 182.21~1.5-2.0Moderate to HighModerate to High

Table 2: Distribution, Metabolism, and Toxicity Profile

CompoundPlasma Protein Binding (%)Primary Metabolizing EnzymesMetabolic Stability (t½ in HLM)Cytotoxicity (IC₅₀)
Celecoxib ~97%CYP2C9, CYP3A4[2]Kₘ = 3.8 µM, Vₘₐₓ = 0.70 nmol/min/mg[2]11.7 µM (U251 cells), 37.2 µM (HeLa cells)[3]
Lonazolac Data not availableData not availableData not availableData not available
Phenylbutazone >98%Hepatic metabolism[4]Long (t½ ~70 hours in humans)[4]Data not available
This compound (Predicted) Moderate to HighCYP enzymes, UGTsModerateLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADMET properties. Below are standard protocols for the key in vitro experiments cited.

Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, simulating physiological pH.

Methodology:

  • Stock Solution Preparation: A high-concentration stock solution of the test compound (e.g., 10 mM) is prepared in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serial dilutions of the stock solution are prepared in DMSO in a 96-well plate.

  • Addition to Buffer: A small volume of each DMSO dilution is added to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration is kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: The plate is sealed and shaken at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to reach equilibrium.

  • Detection of Precipitation: The turbidity of each well is measured using a nephelometer or a plate reader by assessing light scattering at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in turbidity compared to the buffer-only control.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 human colon adenocarcinoma cell line, which forms a monolayer that mimics the intestinal epithelium.[5]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[6]

  • Permeability Assessment:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (AP) and basolateral (BL) sides of the monolayer.

    • The test compound is added to the donor chamber (either AP for absorption or BL for efflux).

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the receiver chamber at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).[5]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor chamber.[6]

Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs).[7]

Methodology:

  • Reaction Mixture Preparation: The test compound is incubated with human liver microsomes (HLM) in a buffered solution (e.g., phosphate buffer, pH 7.4) at 37°C.[8]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control incubation is performed without the NADPH system to account for non-enzymatic degradation.

  • Time Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the remaining parent compound is collected.

  • Quantification: The concentration of the parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic potential of a compound by measuring its effect on the metabolic activity of cultured cells.

Methodology:

  • Cell Seeding: A suitable cell line (e.g., HepG2 for hepatotoxicity) is seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Visualizing ADMET Evaluation Workflows

The following diagrams illustrate the logical flow of in vitro ADMET screening and the signaling pathway context for cytotoxicity assessment.

ADMET_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_toxicity Toxicity cluster_distribution Distribution Solubility Aqueous Solubility Assay Permeability Caco-2 Permeability Assay Metabolic_Stability Liver Microsomal Stability Assay Cytotoxicity MTT Cytotoxicity Assay PPB Plasma Protein Binding Assay Test_Compound Test Compound Test_Compound->Solubility Test_Compound->Permeability Test_Compound->Metabolic_Stability Test_Compound->Cytotoxicity Test_Compound->PPB

Caption: General experimental workflow for in vitro ADMET profiling.

Cytotoxicity_Pathway Compound Cytotoxic Compound Cell Cell Membrane Compound->Cell Enters Cell Mitochondria Mitochondria Cell->Mitochondria Impacts MTT MTT (Yellow) Mitochondria->MTT Reduces Apoptosis Apoptosis / Necrosis Mitochondria->Apoptosis Induces Formazan Formazan (Purple) MTT->Formazan Conversion by viable cells Reduced_Viability Reduced Cell Viability Apoptosis->Reduced_Viability

References

A Head-to-Head Comparison of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with Commercially Available Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical biological activity of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid against established, commercially available drugs sharing a core pyrazole structure: Celecoxib, Lonazolac, and Mavacamten. Due to a lack of publicly available experimental data for this compound, this comparison is based on the known activities of structurally similar pyrazole derivatives and serves as a framework for potential future research.

I. Overview of Compounds

This compound is a pyrazole derivative with a chemical structure suggesting potential biological activity. Based on the activities of other pyrazole-containing compounds, it is hypothesized to have anti-inflammatory or other therapeutic properties. However, to date, no specific biological data, such as IC50 values against particular targets, have been published in peer-reviewed literature.

Commercially Available Pyrazole-Based Drugs:

  • Celecoxib: A widely prescribed non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2]

  • Lonazolac: Another NSAID from the pyrazole class that acts as a non-selective inhibitor of cyclooxygenase enzymes, with research focused on developing analogues with higher COX-2 selectivity.[3]

  • Mavacamten: A first-in-class cardiac myosin inhibitor used for the treatment of obstructive hypertrophic cardiomyopathy.[4][5]

II. Comparative Analysis of Biological Activity

The following table summarizes the available quantitative data for the commercially available drugs. No data is currently available for this compound.

CompoundTargetIC50 ValueTherapeutic Area
This compound Hypothetical: COX-2 or other inflammatory targetsData not availableHypothetical: Anti-inflammatory
Celecoxib Cyclooxygenase-2 (COX-2)~40 nMAnti-inflammatory, Analgesic[1][2][6]
Lonazolac (Analogues) Cyclooxygenase-2 (COX-2)Varies (potent inhibition observed)Anti-inflammatory, Analgesic[3]
Mavacamten Cardiac Myosin ATPase~0.3 - 0.7 µMCardiology (Hypertrophic Cardiomyopathy)[4][5]

III. Signaling Pathways and Mechanisms of Action

A. Anti-inflammatory Pathway: COX-2 Inhibition (Celecoxib and Lonazolac)

Celecoxib and Lonazolac exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade. COX-2 converts arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. By blocking this step, these drugs reduce the production of pro-inflammatory prostaglandins.[1][2][3]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib_Lonazolac Celecoxib / Lonazolac Celecoxib_Lonazolac->COX2 Inhibition

Figure 1: COX-2 Inhibition Pathway
B. Cardiovascular Pathway: Cardiac Myosin Inhibition (Mavacamten)

Mavacamten is an allosteric inhibitor of cardiac myosin ATPase.[4][7] In hypertrophic cardiomyopathy, there is an excess of actin-myosin cross-bridges, leading to hypercontractility of the heart muscle. Mavacamten reduces this hypercontractility by decreasing the number of myosin heads that can bind to actin, thereby improving the heart's ability to relax and fill with blood.[4][5]

Myosin_Pathway Myosin Cardiac Myosin Cross_Bridge Actin-Myosin Cross-Bridge Formation Myosin->Cross_Bridge Actin Actin Actin->Cross_Bridge Hypercontractility Hypercontractility Cross_Bridge->Hypercontractility Mavacamten Mavacamten Mavacamten->Myosin Inhibition

Figure 2: Cardiac Myosin Inhibition Pathway

IV. Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the activities of the discussed drug classes.

A. In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay is used to screen for inhibitors of the COX-2 enzyme.

Objective: To determine the IC50 value of a test compound for COX-2 inhibition.

Principle: The assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a probe in the presence of arachidonic acid.

Workflow:

COX2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Assay Buffer, COX-2 Enzyme, Arachidonic Acid, and Test Compound Dilutions Plate Add Buffer, Enzyme, and Test Compound to 96-well Plate Reagents->Plate Incubate Incubate to Allow Inhibitor Binding Plate->Incubate React Initiate Reaction with Arachidonic Acid Incubate->React Measure Measure Fluorescence Kinetically React->Measure Calculate Calculate Percent Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Figure 3: COX-2 Inhibition Assay Workflow

Detailed Steps:

  • Reagent Preparation: Prepare working solutions of COX assay buffer, human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe. The test compound and a known COX-2 inhibitor (e.g., Celecoxib) are prepared in a series of dilutions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.

  • Inhibitor Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the test compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence curve. The percent inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration.

B. In Vitro Cardiac Myosin ATPase Activity Assay

This assay is used to identify and characterize modulators of the cardiac myosin ATPase activity.

Objective: To determine the effect of a test compound on the rate of ATP hydrolysis by cardiac myosin.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by cardiac myosin. The amount of Pi is quantified using a colorimetric method, such as the Malachite Green assay.

Workflow:

Myosin_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Cardiac Myosin, Actin, ATP, and Test Compound Dilutions Plate Add Buffer, Myosin, Actin, and Test Compound to 96-well Plate Reagents->Plate React Initiate Reaction with ATP Plate->React Stop Stop Reaction after Defined Time React->Stop Detect Add Malachite Green Reagent and Measure Absorbance Stop->Detect Calculate Calculate Pi Concentration Detect->Calculate Activity Determine Effect on ATPase Activity Calculate->Activity

Figure 4: Myosin ATPase Assay Workflow

Detailed Steps:

  • Reagent Preparation: Prepare working solutions of assay buffer, purified cardiac myosin, actin, and ATP. The test compound (e.g., Mavacamten) is prepared in a series of dilutions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, cardiac myosin, actin, and the test compound or control.

  • Reaction Initiation: Initiate the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time to allow for ATP hydrolysis.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Phosphate Detection: Add a Malachite Green-based reagent to each well, which forms a colored complex with the released inorganic phosphate.

  • Absorbance Measurement: Measure the absorbance of the colored complex using a microplate reader.

  • Data Analysis: The concentration of released phosphate is determined from a standard curve. The effect of the test compound on ATPase activity is then calculated relative to the vehicle control.

V. Conclusion and Future Directions

While this compound shares a structural scaffold with commercially successful drugs, a direct comparison of its performance is currently not possible due to the absence of published biological data. Based on the known activities of other pyrazole derivatives, it is plausible that this compound could exhibit anti-inflammatory properties, potentially through the inhibition of COX enzymes.

To ascertain the therapeutic potential of this compound, further research is imperative. The experimental protocols outlined in this guide provide a clear roadmap for the initial in vitro screening of this compound against key targets such as COX-1 and COX-2 to evaluate its anti-inflammatory potential. Furthermore, given the diverse biological activities of pyrazole-containing molecules, screening against other targets, including those in the cardiovascular system, could also be a fruitful area of investigation. The generation of such data will be the critical next step in determining whether this compound holds promise as a novel therapeutic agent.

References

A Comparative Guide to the Reproducibility of Experimental Results for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental results for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and other functionally similar pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals to assess the reproducibility and comparative efficacy of these compounds. The information is compiled from various studies and presents key quantitative data, experimental protocols, and relevant biological pathways.

Quantitative Data Comparison

The following tables summarize the biological activities of various pyrazole carboxylic acid derivatives, providing a basis for comparing their performance with this compound, for which specific inhibitory data is not widely published. The comparison with related, well-characterized pyrazole derivatives offers valuable insights into its potential activities. Pyrazole derivatives are known for a wide range of biological activities, including as inhibitors of enzymes like carbonic anhydrase and as anti-inflammatory or antimicrobial agents.[1][2]

Table 1: Carbonic Anhydrase and Acetylcholinesterase Inhibition by Substituted Pyrazole Derivatives

Compound/DerivativeTarget EnzymeKi (nM)
Substituted pyrazole [3,4–d] pyridazine derivatives (2a-n)hCA I9.03 ± 3.81 - 55.42 ± 14.77
hCA II18.04 ± 4.55 - 66.24 ± 19.21
AChE394.77 ± 68.13 - 952.93 ± 182.72
Novel pyrazole derivatives (1–8 and 9a, b)hCA I1.03 ± 0.23 - 22.65 ± 5.36 (µM)
hCA II1.82 ± 0.30 - 27.94 ± 4.74 (µM)
AChE48.94 ± 9.63 - 116.05 ± 14.95 (µM)
Pyrazole-carboxamides bearing sulfonamide moiety (6a-i)hCA I0.063 - 3.368 (µM)
hCA II0.007 - 4.235 (µM)
Data sourced from multiple studies on pyrazole derivatives.[1][3]

Table 2: Anti-inflammatory and Chemotaxis Inhibitory Activity of Pyrazole Esters

Compound/DerivativeActivityIC50
1H pyrazole-4-carboxylic acid ethyl esters (e.g., compound 2e)fMLP-OMe induced neutrophil chemotaxis inhibition0.19–2 nM
fMLP-OMe: N-formyl-l-methionyl-l-leucyl-l-phenylalanine. Data from a study on chemotaxis inhibitory activity.[4]

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Compound/DerivativeOrganismMIC (µg/mL)
A pyrazole derivativeBacillus cereus128
Pyrazole chalcone hybrid (Compound V)MRSA12.5
Pyrazole chalcone hybrids (Compounds III and IV)Mycobacterium tuberculosis H37Rv6.25
MIC: Minimum Inhibitory Concentration. Data compiled from various antimicrobial studies on pyrazole derivatives.[1][5]

Experimental Protocols

The reproducibility of experimental results is critically dependent on detailed and standardized methodologies. Below are common protocols for the synthesis and biological evaluation of pyrazole carboxylic acid derivatives.

General Synthesis of Pyrazole Carboxylic Acid Derivatives:

A common method for synthesizing pyrazole derivatives is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] For instance, the synthesis of ethyl 1,3,5-trisubstituted-1H-pyrazole-4-carboxylates can be achieved via a one-pot, three-component reaction involving a phenylhydrazine, an aldehyde, and ethyl acetoacetate, often catalyzed by an ionic liquid under aerobic oxidation.[8]

  • Materials: Phenylhydrazine, substituted benzaldehyde, ethyl acetoacetate, magnetic ionic liquid (e.g., [bmim][FeCl4]).

  • Procedure:

    • A mixture of ethyl acetoacetate (10 mmol), aldehyde (10 mmol), the hydrazine derivative (10 mmol), and the catalyst (1.5 mmol) is prepared in a round-bottom flask.

    • The reaction is carried out under a flow of oxygen.

    • The progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the catalyst is separated using a magnet.

    • The product is purified by recrystallization from a suitable solvent like isopropanol.[8]

  • Characterization: The structure and purity of the synthesized compounds are typically confirmed using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3][9]

In Vitro Enzyme Inhibition Assay (e.g., Carbonic Anhydrase):

The inhibitory effects of pyrazole derivatives on enzymes like carbonic anhydrase (CA) are determined by measuring the enzyme's activity in the presence of the inhibitor.

  • Method: The esterase activity of CA is measured using 4-nitrophenyl acetate as a substrate.

  • Procedure:

    • A solution of the enzyme (e.g., hCA I or hCA II) in a suitable buffer (e.g., Tris-SO4) is prepared.

    • Varying concentrations of the pyrazole inhibitor are added to the enzyme solution.

    • The reaction is initiated by adding the substrate, and the change in absorbance is monitored spectrophotometrically at a specific wavelength.

    • The Ki values are then calculated from Dixon plots.[1]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay):

This method is used to assess the antimicrobial activity of the synthesized compounds.

  • Procedure:

    • A standardized inoculum of the test microorganism is uniformly spread on an agar plate.

    • Wells are created in the agar using a sterile cork borer.

    • A specific concentration of the test compound dissolved in a suitable solvent (like DMSO) is added to the wells.

    • The plates are incubated under appropriate conditions.

    • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[9]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for synthesizing and evaluating pyrazole derivatives and a potential signaling pathway they might modulate based on their known biological activities.

G cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation cluster_comparison Comparative Analysis Start Starting Materials (1,3-Dicarbonyl, Hydrazine) Reaction Condensation Reaction Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization BioAssay In Vitro Bioassays (Enzyme Inhibition, Antimicrobial) Characterization->BioAssay DataAnalysis Data Analysis (IC50, Ki, MIC) BioAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis, characterization, and biological evaluation of pyrazole derivatives.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli COX_Enzyme COX Enzyme ProInflammatory_Stimuli->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX_Enzyme Inhibition

Caption: Inhibition of the COX pathway, a potential mechanism for the anti-inflammatory activity of pyrazole derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on the hazard profiles of analogous pyrazole carboxylic acids, 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid should be handled as a hazardous substance.[1] Key potential hazards include:

  • Acute Oral Toxicity : May be harmful if swallowed.

  • Skin Irritation : Can cause skin irritation.[1]

  • Serious Eye Irritation : May lead to serious eye irritation.[1]

  • Respiratory Irritation : Inhalation of dust or fumes may cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE), including a laboratory coat, chemical safety goggles, and nitrile gloves, must be worn at all times when handling this compound.[2] All manipulations should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that requires careful adherence to established safety protocols and regulatory requirements.

1. Waste Identification and Classification:

The initial and most crucial step is to classify this compound as a hazardous chemical waste.[3][4] Do not dispose of this compound down the drain or in regular trash receptacles.[4][5]

2. Waste Segregation:

To prevent dangerous chemical reactions, it is imperative to segregate this waste from other waste streams.[3] Specifically:

  • Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[1][6]

  • Collect solid waste separately from liquid waste.[2]

  • If possible, segregate halogenated from non-halogenated solvent waste.[5]

3. Container Selection and Labeling:

Proper containment and labeling are essential for safe storage and transport.

  • Container Choice: Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[2][5] The container must be in good condition, free from cracks or leaks.[4]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste."[3][4] The label must also include the full chemical name, "this compound" (no abbreviations or chemical formulas), and the date when the waste was first added to the container.[3][4]

4. Waste Collection and Storage:

  • Solid Waste: Collect any unused or contaminated solid this compound in the appropriately labeled hazardous waste container.[2] This includes any contaminated materials such as weighing paper, gloves, or absorbent pads.[2]

  • Liquid Waste: For solutions containing the compound, use a dedicated, labeled container for hazardous liquid waste.[5]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[7] Secondary containment, such as a larger, chemically resistant tray, should be used to capture any potential leaks.[8]

5. Professional Disposal:

The final step is to arrange for the collection and disposal of the hazardous waste by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[2][7] The recommended method for the disposal of such chemical compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[9]

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled with care.

  • Triple-rinse the container with a suitable solvent.[4]

  • The rinsate must be collected and disposed of as hazardous waste.[4][10]

  • After thorough cleaning, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[10][11] Puncturing the container can prevent its reuse.[9]

Quantitative Data Summary

For quick reference, the following table summarizes key information based on analogous compounds.

Hazard CategoryFinding
Acute Oral Toxicity Harmful if swallowed.
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.
Disposal Method High-temperature incineration by a licensed facility.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G start Start: Chemical is no longer needed identify Identify Waste & Consult SDS for Hazards start->identify classify Classify as Hazardous Waste identify->classify segregate Segregate from Incompatible Waste classify->segregate Hazardous container Select & Label Appropriate Waste Container segregate->container collect Collect Solid & Liquid Waste Separately container->collect store Store Securely in a Ventilated Area with Secondary Containment collect->store contact_ehs Contact EHS or Licensed Disposal Service store->contact_ehs end End: Professional Disposal (Incineration) contact_ehs->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Essential Safety and Operational Guide for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related pyrazole derivatives and carboxylic acids. It is imperative for researchers, scientists, and drug development professionals to consult the direct supplier for a compound-specific SDS and to conduct a thorough risk assessment before handling this chemical.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, with procedural, step-by-step guidance to directly answer specific operational questions.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The primary risks associated with similar compounds include skin, eye, and respiratory irritation.[1][2][3]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a risk.[1][4][5]
Skin Protection Wear a chemical-resistant lab coat and appropriate protective gloves (e.g., nitrile rubber). Inspect gloves before use and change them frequently, especially after direct contact.[1][4]
Respiratory Protection For handling the solid compound that may generate dust, work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if dust levels are expected to be significant, a NIOSH-approved respirator is required.[1][5]
Footwear Fully enclosed shoes made of a chemical-resistant material are mandatory.[1]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Preparation and Engineering Controls

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood.[1]

  • Ventilation: Before beginning any work, ensure that the chemical fume hood is functioning correctly.[1]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[2]

Step 2: Handling the Compound

  • Solid Form: When handling the solid, use a spatula for transfers. Avoid actions that could generate dust, such as pouring from a height.[1]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Step 3: Post-Handling Procedures

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

Step 1: Waste Segregation and Collection

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6][7] The container should be sealable and chemically compatible.

  • Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[7] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

  • Labeling: The waste container label should include the chemical name, "Hazardous Waste," and appropriate hazard warnings (e.g., "Irritant").[8]

Step 2: Storage of Waste

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[7]

Step 3: Professional Disposal

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[6] The most common and recommended method for such compounds is high-temperature incineration.[4][6]

  • Contact your institution's EHS office to arrange for pickup and disposal in accordance with all applicable federal, state, and local environmental regulations.[4][7] Never dispose of this chemical down the drain. [4][7]

Experimental Protocols

Due to the absence of specific experimental data for this compound in the provided search results, detailed experimental protocols cannot be cited. The hazard assessments for surrogate molecules are typically conducted using standardized methodologies such as those for acute oral toxicity, skin irritation, and eye irritation.[6]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) check_vent Verify Fume Hood Functionality prep_area->check_vent check_safety Ensure Access to Eyewash/Shower check_vent->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_solid Handle Solid with Care (Avoid Dust) don_ppe->handle_solid handle_solution Prepare Solutions Slowly (Avoid Splashing) handle_solid->handle_solution decontaminate Decontaminate Work Area and Equipment handle_solution->decontaminate doff_ppe Remove PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Solid and Liquid Waste wash_hands->segregate_waste label_waste Label Waste Containers Clearly segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste request_pickup Arrange for Professional Disposal via EHS store_waste->request_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.